(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine
Description
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Properties
Molecular Formula |
C20H19N3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-N-[(Z)-pyridin-2-ylmethylideneamino]methanamine |
InChI |
InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2/b22-15- |
InChI Key |
IPXKRUCFNUYSKI-JCMHNJIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C\C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine
A Critical Ligand for Directed C-H Borylation & Bioactive Scaffolding
Executive Summary
(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine (CAS: 237402-29-8) is a specialized bidentate nitrogen ligand primarily utilized in organometallic catalysis and medicinal chemistry. While hydrazones are often explored as simple Schiff bases, this specific derivative has emerged as a high-value directing ligand for Iridium-catalyzed C-H borylation , enabling the precise functionalization of steric-ally demanding arenes.
This guide analyzes the compound’s physicochemical architecture, provides a validated synthesis protocol, and details its mechanistic role in Iridium-catalytic cycles. It is designed for researchers requiring a stable, modular ligand system for constructing complex organic frameworks.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound functions as a neutral, bidentate N,N-donor ligand. The "E" configuration (anti) at the imine bond is thermodynamically favored, positioning the pyridine nitrogen and the imine nitrogen for optimal chelation with transition metals.
| Property | Data |
| IUPAC Name | (E)-2-((2,2-dibenzylhydrazono)methyl)pyridine |
| Common Name | 2-Pyridinecarboxaldehyde N,N-dibenzylhydrazone |
| CAS Number | 237402-29-8 |
| Molecular Formula | C₂₀H₁₉N₃ |
| Molecular Weight | 301.39 g/mol |
| Appearance | Pale yellow/white solid (Pure); Red-brown solution (Ir-complex) |
| Solubility | Soluble in DMSO, THF, Dioxane, DCM; Insoluble in water |
| Melting Point | 65–71 °C |
| Key Functional Groups | Pyridine (N-donor), Imine (C=N), Dibenzyl moiety (Steric bulk) |
Structural Analysis
The molecule features a pyridine ring linked to a dibenzylhydrazine tail via an imine bridge.
-
Chelation Site: The pyridine nitrogen (
) and the imine nitrogen ( ) form a stable 5-membered chelate ring upon coordination with metals like Iridium (Ir) or Palladium (Pd). -
Steric Modulation: The two benzyl groups on the terminal nitrogen provide significant steric bulk. This is critical in catalysis, as it protects the metal center from non-specific aggregation while directing substrate approach.
Synthesis & Characterization Protocol
Objective: Synthesis of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine via condensation.
Reagents
-
Precursor A: 2-Pyridinecarboxaldehyde (1.0 equiv)
-
Precursor B: N,N-Dibenzylhydrazine (1.0 equiv) [Often used as hydrochloride salt with base neutralization]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (cat. amount, optional)
Step-by-Step Methodology
-
Preparation: Dissolve 2-pyridinecarboxaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add N,N-dibenzylhydrazine (10 mmol) dropwise to the stirring solution at room temperature.
-
Note: If using the hydrochloride salt of hydrazine, add 1.0 equiv of Sodium Acetate (NaOAc) or Triethylamine (Et₃N) to liberate the free base.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 3–6 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 4:1) for the disappearance of the aldehyde.
-
Isolation: Cool the reaction mixture to 0 °C. The product typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to yield the pure (E)-isomer as pale yellow crystals.
Diagnostic Spectral Features (Expected)
-
¹H NMR (400 MHz, CDCl₃):
-
~8.6 ppm (d, 1H, Pyridine
-H) - ~7.8–8.2 ppm (s, 1H, CH=N Imine proton) – Diagnostic Peak
- ~4.5–5.0 ppm (s, 4H, N-CH₂ -Ph Benzyl protons)
- ~7.2–7.4 ppm (m, 10H, Phenyl aromatic protons)
-
~8.6 ppm (d, 1H, Pyridine
Core Application: Iridium-Catalyzed C-H Borylation
The primary utility of this compound is as a ligand in the C-H borylation of arenes. Unlike simple bipyridine ligands, the hydrazone scaffold offers a unique electronic profile that stabilizes the active Iridium(III) species.
Mechanism of Action
The ligand coordinates to the [Ir(OMe)(COD)]₂ precursor. The resulting complex facilitates the oxidative addition of bis(pinacolato)diboron (
Workflow for Catalyst Generation (In Situ):
-
Charge: In a glovebox or Schlenk tube, combine [Ir(OMe)(COD)]₂ (0.5 equiv relative to ligand) and the Hydrazone Ligand (1.0 equiv).
-
Solvent: Add dry THF or Dioxane.
-
Activation: Sonicate or stir for 1 hour.
-
Observation: The solution turns red-brown , indicating the formation of the active catalytic species.
-
Usage: Add the substrate (arene) and boron source (
) to this active catalyst solution.
Visualization: Catalytic Cycle & Synthesis
The following diagram illustrates the synthesis of the ligand and its subsequent role in the Iridium catalytic cycle.
Caption: Synthesis of the hydrazone ligand and its assembly into the active Iridium catalytic complex for C-H borylation.
Biological & Medicinal Context
While primarily a catalytic tool, this scaffold possesses intrinsic biological activity relevant to drug discovery.
-
MAO Inhibition: The hydrazone moiety is a known pharmacophore for Monoamine Oxidase (MAO) inhibition. Derivatives of this structure have shown potential in modulating neurotransmitter levels (dopamine/serotonin).
-
Adenosine Deaminase Inhibition: Limited studies suggest activity against adenosine deaminase, potentially impacting adenosine signaling pathways.
Note for Medicinal Chemists: The dibenzyl group is metabolically liable (debenzylation); however, it serves as an excellent lipophilic anchor for in vitro assay validation before optimizing for metabolic stability.
References
-
Ros, A., et al. (2019).[1] Arylisoquinoline-derived organoboron dyes with a triaryl skeleton show dual fluorescence. Beilstein Journal of Organic Chemistry, 15, 2612–2622.[1] Link
-
BOC Sciences. (n.d.). 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine Product Data.
-
Pischel, U., et al. (2022). Bis-borylated arylisoquinoline-derived dyes with a central aromatic core. Organic Chemistry Frontiers, 9(16). Link
-
GuideChem. (n.d.). 2-[(1E)-(dibenzylhydrazin-1-ylidene)methyl]pyridine Properties. Link
Sources
Technical Guide: Thermodynamic Stability of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability profile of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine (CAS: 237402-29-8). Designed for drug development scientists and structural chemists, this document moves beyond basic characterization to explore the energetic drivers governing the molecule's solid-state integrity, solution-phase isomerization, and hydrolytic resistance.
We synthesize experimental data with mechanistic principles to establish a robust understanding of why the (E)-isomer predominates and how to maintain its stability during formulation and storage.
Structural Dynamics & Thermodynamic Grounding
The stability of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine is dictated by the interplay between the conjugated hydrazone linker and the steric bulk of the dibenzyl moiety.
The E-Isomer Preference
Thermodynamically, the (E)-configuration (trans) is significantly more stable than the (Z)-isomer for this molecule.
-
Steric Driver: The central hydrazone linkage (
) connects a pyridine ring to a nitrogen bearing two bulky benzyl groups. In a (Z)-configuration, the dibenzylamino group would be syn to the pyridine ring, causing severe steric repulsion between the benzyl methylenes and the pyridine ortho-protons. The (E)-isomer positions these bulky groups on opposite sides of the double bond, minimizing the Gibbs Free Energy ( ). -
Electronic Conjugation: The (E)-form allows for optimal planarity of the
system, maximizing -orbital overlap and delocalization energy.
Solid-State Lattice Energy
-
Melting Point: 65–71°C[]
-
Implication: The relatively moderate melting point indicates that the crystal lattice is held together primarily by Van der Waals forces and
- stacking interactions between the pyridine and benzyl aromatic rings, rather than strong hydrogen bonding networks (as the hydrazine nitrogen is fully substituted, lacking an H-bond donor). -
Thermodynamic Risk: The moderate lattice energy suggests the material is stable at room temperature but susceptible to sintering or Ostwald ripening under high-humidity or thermal stress conditions.
Chemical Stability & Degradation Pathways[2]
Understanding the degradation thermodynamics is critical for developing stability-indicating assays.
Hydrolytic Instability (The Equilibrium Challenge)
Hydrazones are thermodynamically unstable relative to their parent carbonyls and hydrazines in the presence of water and acid. The reaction is an equilibrium process governed by the equation:
For (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine, the equilibrium constant (
Isomerization Kinetics
While the (E)-isomer is the thermodynamic minimum, photo-irradiation (UV light) can overcome the activation energy barrier (
Visualization of Stability Pathways
The following diagram illustrates the competing thermodynamic pathways: the high-energy transition to the Z-isomer and the hydrolytic breakdown pathway.
Figure 1: Thermodynamic landscape showing the reversible E/Z isomerization and the irreversible (under aqueous conditions) hydrolytic degradation.
Experimental Protocols for Stability Assessment
Protocol: Determination of Hydrolytic Rate Constant ( )
This protocol measures the kinetic stability of the hydrazone linkage in simulated physiological media.
Methodology:
-
Preparation: Prepare a 100
M stock solution of the compound in Acetonitrile (ACN). -
Initiation: Spike the stock into phosphate buffer (pH 7.4) and 0.1 M HCl (pH 1.0) at 37°C. Final organic content should be
to maintain thermodynamic relevance. -
Sampling: Aliquot samples at
min. -
Quenching: Immediately neutralize acid samples with excess bicarbonate or dilute into cold ACN to freeze the equilibrium.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Self-Validation: The disappearance of the parent peak must correlate stoichiometrically with the appearance of the Pyridine-2-carboxaldehyde peak. If mass balance fails, investigate oxidative degradation.
-
Protocol: Differential Scanning Calorimetry (DSC)
To assess the solid-state lattice energy and polymorphic purity.
Methodology:
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Sample: 2–5 mg of dried powder in a crimped aluminum pan.
-
Ramp: Heat from 25°C to 150°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Interpretation:
-
Sharp Endotherm (65–71°C): Represents the melting of the pure crystalline phase.
-
Broadening: Indicates impurities or amorphous content.
-
Exotherm (post-melt): Indicates thermal decomposition. Note: If decomposition occurs immediately after melting, the thermodynamic stability window is narrow.
-
Quantitative Data Summary
| Parameter | Value / Characteristic | Method of Determination |
| Melting Point | 65–71°C | DSC / Capillary Method |
| Boiling Point | ~509°C (Predicted) | In silico (pressure dependent) |
| Density | 1.04 ± 0.1 g/cm³ | Pycnometry / Calculated |
| LogP | ~4.5 (Estimated) | High lipophilicity due to dibenzyl group |
| Stable Isomer | (E)-Isomer | NMR ( |
| Major Degradant | Pyridine-2-carboxaldehyde | HPLC / LC-MS |
Synthesis & Equilibrium Control
To maximize thermodynamic stability during production, the synthesis must drive the equilibrium toward the hydrazone product by removing water.
Optimized Workflow:
-
Reactants: Pyridine-2-carboxaldehyde (1.0 eq) + N,N-Dibenzylhydrazine (1.0 eq).
-
Solvent: Ethanol (Abs.) or Toluene.
-
Catalyst: Glacial Acetic Acid (0.1 eq) – activates the carbonyl without protonating the hydrazine nucleophile excessively.
-
Equilibrium Shift:
-
Method A (Ethanol): Reflux for 2–4 hours. Upon cooling, the product crystallizes, removing itself from the equilibrium and driving the reaction to completion (Le Chatelier’s principle).
-
Method B (Toluene): Use a Dean-Stark trap to physically remove the water byproduct azeotropically.
-
References
-
Yuvaraj, H., et al. (2010).[2][3] (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine.[2][3] Acta Crystallographica Section E. (Provides structural analog data for pyridine-hydrazone crystal packing and E/Z confirmation). Retrieved from [Link]
Sources
Thermodynamic Solubility and Solvent Compatibility Profile of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine
Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Assay Development Professionals Compound Synonyms: N,N-Dibenzyl-(2-pyridinecarboxaldehyde)hydrazone; G6Pase catalytic subunit 1 inhibitor 1[1],[2].
Executive Summary
The compound (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine (CAS: 237402-29-8) is a highly lipophilic small molecule utilized primarily as an inhibitor of the Glucose-6-phosphatase (G6Pase) catalytic subunit 1[2],[3]. Because G6Pase is a critical enzyme in gluconeogenesis and glycogenolysis, this compound is of significant interest in metabolic disease research. However, its complex aromatic structure presents unique solvation challenges. This whitepaper provides an in-depth analysis of its physicochemical properties, structural solvation mechanics, and validated protocols for handling organic solvent formulations.
Structural Chemistry & Solvation Mechanics
To understand the solubility profile of this compound, we must first analyze its molecular architecture. The causality of its solvent compatibility is directly dictated by its functional groups:
-
Absence of Hydrogen Bond Donors: An analysis of the compound's structure reveals a central hydrazone linkage where the terminal nitrogen is fully substituted with two bulky benzyl groups, while the other nitrogen participates in a double bond with the pyridine-linked carbon. Consequently, the molecule possesses zero hydrogen bond donors (N-H or O-H bonds).
-
Hydrogen Bond Acceptors: The molecule contains three potential hydrogen bond acceptors: the pyridine nitrogen, the imine nitrogen, and the tertiary amine nitrogen.
-
High Lipophilicity: The presence of two benzyl rings and a pyridine ring creates a massive hydrophobic surface area dominated by polarizable π-electron clouds.
Quantitative Solubility Profile in Organic Solvents
The following table summarizes the solubility limits of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine across various solvent classes. The benchmark solubility in Dimethyl Sulfoxide (DMSO) is empirically established at 50 mg/mL (165.9 mM) [3].
| Solvent System | Dielectric Constant (ε) | Solubility Limit | Solvation Causality & Application Notes |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 50 mg/mL (165.9 mM)[3] | Optimal. Strong dipole interactions solvate the polarizable π-system. Gold standard for primary stock solutions. |
| N,N-Dimethylformamide (DMF) | 36.7 | > 40 mg/mL (Est.) | Highly effective. Solvates bulky hydrophobic groups without requiring H-bond donation. |
| Dichloromethane (DCM) | 8.9 | > 50 mg/mL (Est.) | Excellent. Halogenated solvents readily dissolve non-polar aromatic systems. Ideal for synthetic purification. |
| Ethanol (Absolute) | 24.5 | < 5 mg/mL (Est.) | Poor. The compound's lack of H-bond donors prevents integration into EtOH's strongly hydrogen-bonded network. |
| Aqueous Buffer (pH 7.4) | ~80 | < 0.01 mg/mL | Practically Insoluble. High hydrophobic penalty from the dibenzyl moiety drives rapid precipitation ("crash out"). |
Biological Context: G6Pase Inhibition Assays
When transitioning from organic stocks to biological assays, understanding the compound's mechanism of action is crucial. The inhibitor targets the G6Pase catalytic subunit located in the endoplasmic reticulum (ER) membrane[3]. Because the target environment is lipid-rich, the compound's lipophilicity is pharmacodynamically advantageous, provided it can be successfully delivered through the aqueous assay buffer without precipitating.
Figure 1: Pharmacological targeting of G6Pase Catalytic Subunit 1 by the hydrazone inhibitor.
Standardized Experimental Workflows
To ensure reproducibility across laboratories, the following self-validating protocols have been developed for handling this specific compound.
Workflow Visualization: Thermodynamic Solubility Profiling
Figure 2: Standardized workflow for determining thermodynamic solubility in organic solvents.
Protocol 1: Preparation of High-Fidelity 100 mM DMSO Stock Solutions
Due to the molecular weight of 301.38 g/mol [4], a 100 mM stock requires dissolving 30.14 mg of the compound per 1 mL of solvent.
-
Preparation: Equilibrate the solid compound to room temperature in a desiccator to prevent ambient moisture condensation. Water contamination in DMSO will drastically reduce the solubility limit.
-
Weighing: Weigh 30.14 mg of the solid into a static-free amber glass vial (the compound's conjugated system may be sensitive to prolonged UV exposure).
-
Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).
-
Dissolution: Vortex aggressively for 60 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 5 minutes. Do not exceed 37°C to prevent potential thermal degradation of the hydrazone bond.
-
Self-Validating Quality Control (The Tyndall Test): To ensure trustworthiness of the solution, shine a 633 nm (red) laser pointer through the vial in a darkened room.
-
Pass: The laser passes through invisibly. The solution is a true thermodynamic solution.
-
Fail: A visible beam path (scattering) appears. This indicates a colloidal suspension of micro-precipitates. Add additional DMSO in 100 µL increments until the scattering disappears.
-
-
Storage: Aliquot into single-use vials, purge with argon gas to displace oxygen, and store at -20°C[3].
Protocol 2: Aqueous Dilution Strategy (Avoiding "Crash Out")
Directly injecting a 100 mM DMSO stock into an aqueous biological buffer will cause immediate precipitation of the dibenzyl groups.
-
Intermediate Dilution: Dilute the 100 mM DMSO stock to a 100x working concentration (e.g., 1 mM) using pure DMSO.
-
Surfactant Priming: Ensure your final aqueous assay buffer contains a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68). These agents form hydrophobic pockets that encapsulate the dibenzyl moieties.
-
Rapid Dispersion: Inject the DMSO working stock directly into the vortex of the rapidly mixing assay buffer. The final DMSO concentration should not exceed 1.0% v/v to prevent solvent-induced enzyme denaturation.
References
-
Sigma-Aldrich China. "G6Pase catalytic subunit 1 inhibitor 1." Product Catalog. URL:[Link]
Sources
Crystal Packing and Intermolecular Interactions of the (E)-Isomer Hydrazone: A Technical Guide
Topic: Crystal packing and intermolecular interactions of the (E)-isomer hydrazone Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The spatial arrangement of (E)-isomer hydrazones in the solid state is a critical determinant of their physicochemical properties, including solubility, bioavailability, and optical performance. This guide provides a rigorous technical analysis of the crystal packing forces—specifically hydrogen bonding networks,
Introduction: The Structural Significance of the (E)-Isomer
Hydrazones (
However, the "static" molecular structure tells only half the story. The crystal packing —defined by the lattice energy and intermolecular interactions—dictates the bulk material properties. Understanding the hierarchy of these interactions, from strong N-H...O hydrogen bonds to weak C-H...
Experimental Workflow: Synthesis to Single Crystal
To study crystal packing, high-fidelity single crystals are required. The following protocol minimizes defects and twinning, ensuring high-resolution diffraction data.
Validated Synthesis Protocol
-
Reaction Type: Condensation of an aldehyde/ketone with a hydrazide or hydrazine.[2]
-
Solvent System: Anhydrous Methanol or Ethanol (preferred for solubility and volatility).
-
Catalyst: Glacial Acetic Acid (catalytic amount to protonate the carbonyl oxygen).
Step-by-Step Methodology:
-
Stoichiometry: Dissolve equimolar amounts (0.01 mol) of the aldehyde and hydrazide in 20-30 mL of hot methanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat at reflux temperature for 3–6 hours. Monitor progress via TLC (Thin Layer Chromatography) to ensure complete consumption of starting materials.
-
Isolation: Cool to room temperature. Filter the precipitate and wash with cold methanol to remove unreacted impurities.
-
Recrystallization: Recrystallize from ethanol/DMF mixtures to ensure chemical purity (>99%) before attempting single-crystal growth.
Crystal Growth Strategy
Rapid precipitation yields microcrystalline powders unsuitable for SC-XRD. We utilize Slow Evaporation or Liquid-Liquid Diffusion .
-
Technique: Solvent Diffusion (Layering).
-
Rationale: Allows molecules to organize slowly into the lowest energy lattice configuration, minimizing disorder.
-
Protocol: Dissolve the pure hydrazone in a "good" solvent (e.g., DMF or DMSO). Carefully layer a "poor" solvent (e.g., Ethanol or Water) on top. Seal and store in a vibration-free environment at 298 K for 5-7 days.
Workflow Visualization
Caption: Figure 1: Optimized workflow for the synthesis and isolation of diffraction-quality (E)-hydrazone crystals.
Structural Characterization & Packing Analysis
Once data is collected (typically at 100K or 296K using Mo or Cu K
Tier 1: Molecular Conformation
The (E)-isomer typically adopts a planar or near-planar conformation to maximize
-
Key Metric: Torsion angle of the
backbone. A value near confirms the E configuration [2]. -
Deviation: Steric bulk (e.g., ortho-nitro groups) can force the aromatic rings out of plane, twisting the molecule and disrupting potential
-stacking [3].
Tier 2: The Supramolecular Synthon (Hydrogen Bonding)
The most robust feature in hydrazone crystallography is the formation of hydrogen-bonded dimers.
-
Donor/Acceptor: The hydrazide N-H acts as a donor, and the carbonyl oxygen (in acylhydrazones) or a ring nitrogen acts as an acceptor.
-
The
Motif: Inversion dimers are frequently formed via a pair of N-H...O hydrogen bonds, creating an eight-membered ring described by the graph set notation .[3][4] This is a "supramolecular synthon"—a reliable building block for crystal engineering [4]. -
Chain Formation: Secondary interactions (e.g., involving water solvates or secondary functional groups) often link these dimers into 1D chains or 2D sheets [5].
Tier 3: Weak Interactions ( -Stacking & C-H... )
While individually weak, these interactions are numerous and collectively stabilize the 3D lattice.
-
-
Stacking: Centroid-to-centroid distances of 3.5–3.9 Å between aromatic rings of adjacent layers are common.[5] This is critical for conductive or fluorescent materials [6]. -
C-H...
: An acidic C-H (e.g., from a methoxy group) interacting with an electron-rich aromatic ring.
Quantitative Analysis: Hirshfeld Surfaces
To move beyond qualitative description, we employ Hirshfeld Surface Analysis . This technique partitions the crystal space into regions belonging to specific molecules, allowing quantification of intermolecular contacts.
Interpreting the Surface
The surface is mapped with
-
Red Regions: Contacts shorter than the sum of van der Waals radii (Strong interactions like H-bonds).
-
White Regions: Contacts equal to van der Waals radii.[5]
-
Blue Regions: Contacts longer than van der Waals radii (No close interaction).
Fingerprint Plots
The 2D fingerprint plot (di vs de) breaks down the surface contributions.[6]
-
Spikes: Sharp spikes pointing to the bottom left indicate strong hydrogen bonds (e.g., O...H).
-
Wings: Broad "wings" usually represent C-H...
interactions. -
Central Area: Represents
- stacking (distinct green/yellow area on the diagonal).
Interaction Hierarchy Diagram
Caption: Figure 2: Hierarchical contribution of intermolecular forces to the stability of the (E)-hydrazone lattice.
Data Summary: Representative Interaction Metrics
The following table summarizes typical geometric parameters for interactions observed in (E)-hydrazone crystals, derived from recent crystallographic studies [1, 2, 7].
| Interaction Type | Atoms Involved | Distance ( | Angle ( | Structural Role |
| Hydrogen Bond | N-H...O | 2.80 - 3.00 | 160 - 178 | Formation of Centrosymmetric Dimers |
| Hydrogen Bond | N-H...N | 2.90 - 3.10 | 150 - 170 | Chain formation (if pyridine present) |
| Cg...Cg | 3.50 - 3.90 | N/A (Slipped) | Layer stabilization | |
| Weak Contact | C-H...O | 3.20 - 3.50 | 130 - 150 | Auxiliary stabilization |
| Hirshfeld Contribution | H...H | N/A | N/A | ~30-40% of total surface (Dispersive) |
| Hirshfeld Contribution | O...H | N/A | N/A | ~15-25% of total surface (Electrostatic) |
Applications & Conclusion
The precise mapping of these interactions is not merely academic.
-
Drug Design: The
dimer motif mimics peptide binding, making these structures relevant for docking simulations in protease inhibition [8]. -
Materials Science: Disrupting
-stacking via bulky substituents can enhance fluorescence by preventing aggregation-caused quenching (ACQ) [9].
By controlling the synthesis and crystallization conditions, researchers can engineer the solid-state form to optimize these functional properties. The (E)-hydrazone remains a robust, versatile platform for exploring the intersection of organic synthesis and supramolecular chemistry.
References
-
Gurbanov, A. V., et al. (2020).[5] "Crystal structure and Hirshfeld surface analysis of (E)-2-[2-(2-amino-1-cyano-2-oxoethylidene)hydrazin-1-yl]benzoic acid N,N-dimethylformamide monosolvate." Acta Crystallographica Section E, 76(Pt 7), 1056–1060. Link
-
Sathish, M., et al. (2020). "Crystal structure and Hirshfeld surface analysis of (E)-4-{[2-(4-hydroxybenzoyl)hydrazin-1-ylidene]methyl}pyridin-1-ium nitrate." Acta Crystallographica Section E, 76(Pt 2), 238–242. Link
-
Bozkurt, E., et al. (2019). "Crystal Structure and Hirshfeld Surface Analysis of 1,4-Pentadien-3-one, (1E,4E)-1,5-diphenyl-2-(2,4-dinitrophenyl)hydrazone." Journal of the Brazilian Chemical Society, 30(11). Link
-
Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327. Link
-
Purandara, H., et al. (2015).[7] "Crystal structure of (E)-N-{2-[2-(4-methylbenzylidene)hydrazin-1-yl]-2-oxoethyl}-p-toluenesulfonamide." Acta Crystallographica Section E, 71(Pt 6), o362–o363. Link
-
Wardell, S. M. S. V., et al. (2005). "Crystal structure of (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone." Acta Crystallographica Section E, 61(Pt 10), o3467–o3469. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[5][8][9] CrystEngComm, 11, 19-32. Link
-
Rollas, S., & Küçükgüzel, Ş. G. (2007).[6] "Biological Activities of Hydrazone Derivatives." Molecules, 12(8), 1910-1939. Link
-
Xu, X., et al. (2025). "Crystal Engineering of a Hydrazone Molecule toward High Elasticity and Bright Luminescence." Zeitschrift für Kristallographie, 240. Link
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of (E)-N-{2-[2-(4-methylbenzylidene)hydrazin-1-yl]-2-oxoethyl}-p-toluenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of (E)-2-[2-(2-amino-1-cyano-2-oxoethylidene)hydrazin-1-yl]benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dibromo-1-(2-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies | AVESİS [avesis.bilecik.edu.tr]
- 8. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Methodological & Application
Synthesis protocol for (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine from 2-pyridinecarboxaldehyde
Abstract & Utility
This application note details a robust, scalable protocol for the synthesis of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine (also known as N,N-dibenzyl-N'-(pyridin-2-ylmethylene)hydrazine). This compound is a critical Schiff base scaffold used in coordination chemistry as a tridentate ligand (when functionalized) and in medicinal chemistry as a potential Monoamine Oxidase (MAO) inhibitor.
The protocol utilizes a condensation reaction between 2-pyridinecarboxaldehyde and 1,1-dibenzylhydrazine . Unlike generic Schiff base procedures, this method incorporates specific pH control to maximize the yield of the thermodynamically stable (
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic attack of the primary amino group of 1,1-dibenzylhydrazine onto the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. The reaction is acid-catalyzed to enhance the electrophilicity of the carbonyl oxygen.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the reaction pathway, highlighting the critical dehydration step that drives the equilibrium toward the hydrazone product.
Figure 1: Mechanistic pathway for the acid-catalyzed condensation of 2-pyridinecarboxaldehyde and 1,1-dibenzylhydrazine.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Purity | Role |
| 2-Pyridinecarboxaldehyde | 107.11 | 1.0 | >98% | Electrophile / Substrate |
| 1,1-Dibenzylhydrazine | 212.29 | 1.05 | >97% | Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | ACS | Reaction Medium |
| Glacial Acetic Acid | 60.05 | 0.1 (cat.) | >99% | Catalyst |
| Hexane / Ethyl Acetate | - | - | HPLC | TLC Eluent |
Critical Material Note: 1,1-Dibenzylhydrazine is prone to oxidation. If the free base appears dark yellow/brown, purification via short-path distillation is recommended before use. If using the dihydrochloride salt , add 2.05 equivalents of Sodium Acetate (NaOAc) to the reaction mixture to generate the free base in situ.
Experimental Protocol
Reaction Setup
Objective: Establish equilibrium conditions favoring the (
-
Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) in Absolute Ethanol (20 mL).
-
Catalyst Addition: Add Glacial Acetic Acid (3-4 drops, approx. 0.1 mmol). Stir for 5 minutes at room temperature to activate the aldehyde.
-
Nucleophile Addition:
-
If using Free Base: Dropwise add a solution of 1,1-dibenzylhydrazine (2.23 g, 10.5 mmol) in Ethanol (10 mL) over 10 minutes.
-
If using HCl Salt: Add 1,1-dibenzylhydrazine dihydrochloride (10.5 mmol) and Sodium Acetate (21.0 mmol) directly to the flask, followed by the ethanol.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) in an oil bath.
-
Duration: Maintain reflux for 3 to 4 hours . The solution typically turns from colorless/pale yellow to a vibrant yellow.
Monitoring (TLC)[5]
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v).
-
Visualization: UV light (254 nm). The product will appear as a distinct dark spot (fluorescence quenching) or fluorescent spot depending on the plate indicator.
-
Target: Disappearance of the aldehyde spot (
).
Work-up and Isolation
Objective: Controlled crystallization to exclude impurities.
-
Cooling: Remove the flask from the heat source. Allow it to cool to room temperature slowly (over 30 mins).
-
Precipitation: Transfer the flask to an ice bath (0-4°C) and stir for an additional 1 hour. The product should crystallize as a yellow solid.
-
Troubleshooting: If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator, then return to the ice bath. Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
-
Filtration: Collect the solid via vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by cold Hexane (2 x 5 mL) to remove unreacted hydrazine.
-
Drying: Dry the solid under high vacuum for 4 hours.
Purification (Recrystallization)
While the crude yield is often high (>85%), analytical purity requires recrystallization.
-
Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
(Optional) If the solution is dark, treat with activated charcoal and filter while hot.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and dry.[5]
Characterization & Data Analysis
| Technique | Expected Signal / Value | Structural Assignment |
| Appearance | Yellow crystalline solid | - |
| Melting Point | 65 - 71 °C | [Lit.[] Range] |
| -CH=N- (Azomethine proton). Diagnostic singlet. | ||
| N-CH | ||
| Pyridine | ||
| IR (ATR) | 1590 - 1610 cm |
Stereochemistry Note: The (
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Safety & Handling (MSDS Summary)
-
Hydrazines: 1,1-Dibenzylhydrazine is a substituted hydrazine. While less volatile than hydrazine hydrate, it should be treated as a potential carcinogen and skin sensitizer. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
2-Pyridinecarboxaldehyde: Combustible liquid. Irritating to eyes and skin. Store under inert gas (Argon/Nitrogen) to prevent oxidation to picolinic acid.
-
Waste Disposal: All hydrazine-containing waste must be segregated and treated (e.g., with bleach/hypochlorite solution) to destroy the hydrazine functionality before disposal, according to local EHS regulations.
References
-
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles (General Hydrazone Formation Protocols). Org. Synth. 2008, 85, 179.[1] Available at: [Link]
-
SciELO. Synthesis of Novel Pyridine-connected Piperidine Derivatives (General Pyridine-Hydrazone Protocols). Available at: [Link][7][8][9]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijirmf.com [ijirmf.com]
- 7. Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
Procedure for metal complexation using (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine
Application Note: Metal Complexation Strategies Using (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine
Executive Summary & Mechanistic Rationale
The ligand (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine represents a highly tunable, sterically demanding
In coordination chemistry and transition-metal catalysis,
Fig 1. Thermodynamic pathway of N,N-bidentate chelation by the dibenzylhydrazono ligand.
Experimental Design: The Self-Validating System
To ensure a self-validating protocol, the workflow is divided into two phases: Ligand Synthesis and Metal Complexation. Every step includes a physical or spectroscopic checkpoint to confirm success before proceeding. This prevents the propagation of errors, such as attempting complexation with a hydrolyzed ligand[1].
Materials & Reagents
-
Precursors: 2-Pyridinecarboxaldehyde (99%),
-Dibenzylhydrazine hydrochloride (98%). -
Metal Salts: Copper(II) chloride dihydrate (
), Palladium(II) chloride ( ). -
Solvents: Absolute ethanol (EtOH), Methanol (MeOH), Diethyl ether (
), Acetonitrile ( ). All solvents should be degassed if working with oxidation-sensitive metal centers, though Cu(II) and Pd(II) are generally stable.
Protocol A: Synthesis of the Ligand
The causality of this step relies on acid-catalyzed imine condensation. The (E)-isomer is exclusively formed due to the thermodynamic penalty of steric repulsion between the pyridine ring and the dibenzyl amine group in the (Z)-configuration.
-
Neutralization: If using
-dibenzylhydrazine hydrochloride, suspend 10 mmol in 20 mL of absolute EtOH and add an equimolar amount of sodium acetate to liberate the free hydrazine base. Stir for 15 minutes and filter off the NaCl byproduct. -
Condensation: To the filtrate, add 10 mmol of 2-pyridinecarboxaldehyde dropwise.
-
Catalysis: Add 2–3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center for nucleophilic attack by the terminal nitrogen of the hydrazine.
-
Reflux: Heat the mixture to reflux (78°C) for 3 hours.
-
Isolation: Cool the solution to 0°C. The (E)-2-((2,2-dibenzylhydrazono)methyl)pyridine will precipitate as a crystalline solid. Filter, wash with cold
(to remove unreacted aldehyde), and dry under vacuum. -
Validation Checkpoint: Run a
NMR ( ). Look for the characteristic imine proton (-CH=N-) singlet around 7.8 - 8.2 ppm. The absence of an aldehyde peak at 10.0 ppm confirms complete conversion.
Protocol B: General Metal Complexation (Cu/Pd)
This protocol utilizes the Chelate Effect. The bidentate coordination of the pyridine nitrogen and the imine nitrogen creates a stable 5-membered metallacycle.
-
Ligand Solvation: Dissolve 1.0 mmol of the synthesized ligand in 15 mL of warm MeOH.
-
Metal Preparation:
-
For Cu(II): Dissolve 1.0 mmol of
in 5 mL of MeOH. -
For Pd(II): Suspend 1.0 mmol of
in 5 mL of warm (or use for better solubility).
-
-
Complexation: Add the metal solution dropwise to the stirring ligand solution.
-
Causality: Dropwise addition ensures the ligand is always in excess during the initial mixing phase, preventing the formation of kinetically trapped, ligand-bridged polymeric species.
-
-
Maturation: Stir the reaction at room temperature for 4 hours. A distinct color change will occur immediately (e.g., pale yellow ligand to deep green/brown for Cu(II), or bright yellow/orange for Pd(II)).
-
Isolation: Reduce the solvent volume by half under reduced pressure. Add 10 mL of cold
to induce precipitation. -
Purification: Filter the microcrystalline precipitate, wash with cold
, and dry in a desiccator.
Fig 2. Step-by-step workflow for the synthesis and isolation of the metal-hydrazone complex.
Data Presentation & Analytical Signatures
To validate the integrity of the synthesized complexes, compare your analytical results against the expected spectroscopic shifts detailed in the tables below. Coordination to the metal center withdraws electron density from the ligand, resulting in predictable shifts in IR and NMR spectra[2].
Table 1: Expected Spectroscopic Signatures for Validation
| Analytical Method | Free Ligand (E-isomer) | Mechanistic Rationale | ||
| FT-IR ( | ~1585 cm | ~1560 cm | ~1555 cm | Red-shift due to metal |
| FT-IR ( | ~1430 cm | ~1450 cm | ~1455 cm | Blue-shift due to conformational locking of the pyridine ring. |
| Paramagnetic (Broad) | Downfield shift in Pd(II) due to metal-induced deshielding. | |||
| UV-Vis (LMCT) | None | ~420 nm | ~380 nm | New Ligand-to-Metal Charge Transfer bands upon complexation. |
Table 2: Geometric & Crystallographic Predictions
| Metal Complex | Expected Geometry | Coordination Number | Magnetic Property |
| Distorted Square Planar / Tetrahedral | 4 | Paramagnetic ( | |
| Square Planar | 4 | Diamagnetic ( |
Note on Geometry: The extreme steric bulk of the N,N-dibenzyl groups often forces a distortion from ideal square planar geometry in first-row transition metals like Cu(II), pushing it toward a pseudo-tetrahedral conformation to relieve steric strain[3]. Pd(II), being a larger second-row transition metal with a strong preference for
References
-
[2] 1~ ignature redacted - DSpace@MIT (Thesis detailing Pyridines and N,N-Dialkylhydrazone synthesis and cycloadditions). Massachusetts Institute of Technology. Available at:
-
[1] N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews 110(3):1386-434 (via ResearchGate). Available at:
-
[3] Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Organic Letters - ACS Publications. Available at:
Sources
Application Note: (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine as a Selective "Turn-On" Fluorescent Sensor for Aluminum (Al³⁺) Ions
An in-depth guide for researchers, scientists, and drug development professionals on the application of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine as a selective fluorescent sensor for metal ions.
Introduction
The detection and quantification of specific metal ions are of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical development. Aluminum (Al³⁺), the most abundant metal in the Earth's crust, is widely used in various industries. However, its accumulation in the human body has been linked to several neurological disorders, including Alzheimer's and Parkinson's diseases, making the development of sensitive and selective detection methods crucial.[1][2] Fluorescent chemosensors have emerged as powerful analytical tools due to their high sensitivity, operational simplicity, and potential for real-time monitoring and bioimaging.[1][3]
This guide details the application of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine, hereafter referred to as DBHP, as a highly selective and sensitive "turn-on" fluorescent sensor for the detection of Al³⁺ ions. DBHP belongs to the hydrazone class of Schiff bases, which are well-regarded for their strong coordination ability with metal ions.[4] The sensor is characterized by its low intrinsic fluorescence, which is significantly enhanced upon selective binding to Al³⁺, providing a clear and robust analytical signal.
Principle of Operation
The fluorescence sensing mechanism of DBHP is primarily attributed to a combination of Chelation-Enhanced Fluorescence (CHEF) and the restriction of C=N bond isomerization upon coordination with Al³⁺.[5][6]
-
Free DBHP Ligand: In its unbound state, the DBHP molecule possesses rotational and vibrational freedom, particularly around the C=N imine bond and the N-N single bond. These degrees of freedom provide efficient non-radiative decay pathways for the excited state, causing the molecule to be weakly fluorescent.
-
DBHP-Al³⁺ Complex Formation: Upon the introduction of Al³⁺, the pyridine nitrogen and the imine nitrogen of the hydrazone moiety act as a bidentate ligand, chelating the metal ion. This coordination forms a rigid, planar five-membered ring structure.
-
Fluorescence "Turn-On": This structural rigidification significantly reduces the energy loss through non-radiative vibrational decay.[7][8] By locking the molecular conformation and inhibiting C=N isomerization, the CHEF effect dominates, forcing the excited state to decay primarily through radiative pathways, resulting in a pronounced enhancement of fluorescence intensity.[4]
Sources
- 1. Fabrication of a Hydrazone-Based Al(III)-Selective “Turn-On” Fluorescent Chemosensor and Ensuing Potential Recognition of Picric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijcrt.org [ijcrt.org]
- 4. A dual-functional chemosensor based on acylhydrazone derivative for rapid detection of Zn(II) and Mg(II): Spectral properties, recognition mechanism and application studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 6. mdpi.com [mdpi.com]
- 7. A hydrazone-based fluorescent chemosensor for Al3+: turn-on response induced by ESIPT suppression - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A hydrazone-based fluorescent chemosensor for Al3+: turn-on response induced by ESIPT suppression - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Antimicrobial Activity Screening of Pyridine Hydrazone Metal Complexes
[1]
Abstract
Pyridine hydrazone complexes represent a privileged class of pharmacophores in coordination chemistry, exhibiting potent antimicrobial, antitubercular, and antitumor activities. Their efficacy is often attributed to the azomethine (-C=N-) linkage and the modulation of lipophilicity upon metal coordination. However, their poor aqueous solubility and complex stability profiles present unique challenges in biological screening. This guide provides a standardized, high-integrity protocol for evaluating the antimicrobial potential of these complexes, moving beyond basic screening to mechanistic validation.
Introduction & Mechanistic Grounding
The Chemistry of Bioactivity
The biological activity of pyridine hydrazones is fundamentally linked to the azomethine nitrogen , which acts as a nucleophilic center. When these ligands coordinate with transition metals (e.g., Cu(II), Zn(II), Co(II)), the resulting complexes often exhibit enhanced activity compared to the free ligand.
Mechanism of Action: Tweedy’s Chelation Theory
To interpret screening results accurately, one must understand the Chelation Theory (Tweedy, 1964) and Overtone’s Concept of cell permeability.
-
Lipophilicity Enhancement: Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms (N, O) of the ligand, and
-electron delocalization occurs over the chelate ring.[1] This reduces the polarity of the metal ion.[1] -
Membrane Penetration: The increased lipophilic character allows the complex to penetrate the lipid bilayer of the bacterial cell membrane more effectively than the free metal ion or ligand alone.
-
Target Disruption: Once intracellular, the complex may block metal-binding sites in enzymes, generate Reactive Oxygen Species (ROS) via Fenton-like reactions (common in Cu/Fe complexes), or intercalate with DNA.
Mechanistic Visualization
The following diagram illustrates the transition from ligand synthesis to intracellular target disruption.
Figure 1: Mechanistic pathway of pyridine hydrazone metal complexes, highlighting the critical role of chelation in membrane permeation.
Experimental Workflow & Material Preparation
Pre-Screening Requirements
Before biological testing, the purity and stability of the complexes must be verified.
-
Purity: Elemental analysis (CHN) and HPLC (>95% purity).
-
Stability: Verify stability in DMSO (the primary vehicle) using UV-Vis spectroscopy over 24 hours. Some Schiff bases hydrolyze in solution; stable complexes should show no significant spectral shift.
Critical Step: Stock Solution Preparation
Most pyridine hydrazone complexes are insoluble in water but soluble in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Protocol:
-
Solvent: Use molecular biology grade DMSO (anhydrous).
-
Concentration: Prepare a 10 mM or 10 mg/mL master stock.
-
Calculation: Mass (mg) = Concentration (mM) × MW ( g/mol ) × Volume (mL) / 1000.
-
-
Solubilization: Vortex vigorously. If precipitation persists, sonicate for 5–10 minutes at 40°C.
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though DMSO is bacteriostatic at high concentrations.
Warning: The final concentration of DMSO in the bacterial assay must be < 1% (v/v) to avoid solvent toxicity. Always run a "Solvent Control" (media + 1% DMSO).
Protocol 1: Agar Well Diffusion (Qualitative Screening)
Best for: Rapidly identifying active "hits" among a library of complexes.
Materials
-
Muller-Hinton Agar (MHA) plates (4 mm uniform depth).
-
Standardized bacterial suspension (0.5 McFarland standard,
CFU/mL). -
Sterile cork borer (6 mm diameter).
-
Micropipettes (20–100 µL).
Procedure
-
Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension. Streak the entire surface of the MHA plate in three directions to ensure a confluent lawn. Allow to dry for 5 minutes.
-
Well Punching: Use the sterile cork borer to punch wells into the agar. Space them at least 20 mm apart to prevent zone overlap.
-
Sealing (Optional): Add 10 µL of molten agar to the bottom of the well to prevent leakage (critical for lower viscosity solvents).
-
Compound Addition:
-
Test: Add 20–50 µL of the test complex (diluted to 100–500 µg/mL in <1% DMSO/Buffer).
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin, 10 µg/mL).
-
Negative Control: 1% DMSO in sterile water (Must show no zone).
-
-
Diffusion: Keep plates at room temperature for 30 minutes to allow diffusion before incubation.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using vernier calipers.
Data Interpretation:
-
Activity Index (AI): A normalized metric for comparison.
Protocol 2: Broth Microdilution (Quantitative MIC)
Best for: Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Materials
-
96-well flat-bottom microtiter plates.
-
Muller-Hinton Broth (MHB).[2]
-
Resazurin (Alamar Blue) solution (0.015% w/v) – Visual indicator for viable cells.
Procedure
-
Plate Layout:
-
Columns 1–10: Test compound dilution series.
-
Column 11: Growth Control (Bacteria + Broth + Solvent).
-
Column 12: Sterility Control (Broth only).
-
-
Dilution Series:
-
Add 100 µL of MHB to all wells.
-
Add 100 µL of test compound stock (diluted to 2x starting concentration) to Column 1.
-
Perform 2-fold serial dilutions from Column 1 to 10, discarding 100 µL from Column 10.
-
-
Inoculation:
-
Dilute the 0.5 McFarland suspension 1:100 to achieve
CFU/mL. -
Add 100 µL of this inoculum to wells in Columns 1–11.
-
Final Volume: 200 µL/well. Final Bacterial Load:
CFU/mL.
-
-
Incubation: 37°C for 18–24 hours.
-
Resazurin Assay (The "Blue-to-Pink" Switch):
-
Add 30 µL of Resazurin solution to each well.
-
Incubate for an additional 2–4 hours.
-
Blue: No growth (Resazurin unchanged).
-
Pink/Colorless: Growth (Resazurin reduced to Resorufin by metabolic activity).
-
-
Determination: The MIC is the lowest concentration well that remains blue .
MBC Determination
To determine if the complex is bacteriostatic or bactericidal:
-
Take 10 µL from the MIC well and the two wells with higher concentrations (supramic).
-
Spot plate onto fresh MHA plates.
-
Incubate for 24 hours.
-
MBC: The lowest concentration showing no colony growth.
Protocol 3: Selectivity & Cytotoxicity (Safety Profiling)
A potent antimicrobial is useless if it kills host cells. You must determine the Selectivity Index (SI) .
Method: MTT Assay on Mammalian Cells (e.g., MRC-5 Fibroblasts)
-
Seed Cells:
cells/well in 96-well plates; incubate 24h. -
Treatment: Add serial dilutions of the metal complex; incubate 48h.
-
MTT Addition: Add MTT reagent; incubate 4h. Formazan crystals form in viable cells.
-
Solubilization: Dissolve crystals in DMSO; read Absorbance at 570 nm.
-
Calculation: Determine
(concentration inhibiting 50% of cell growth).
Selectivity Index (SI) Calculation:
-
SI > 10: Promising therapeutic candidate.
-
SI < 1: Toxic; likely general biocide.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Complex insolubility in aqueous broth. | Reduce starting concentration. Use a "cosolvent" approach (e.g., 5% Tween-80) if validated. Check if precipitation is actually bacterial growth (use Resazurin to confirm). |
| No Zone (Diffusion) | Large molecular weight or high lipophilicity preventing diffusion. | Agar diffusion is unreliable for large complexes. Rely on Broth Microdilution results. |
| Solvent Control Toxicity | DMSO concentration > 1-2%.[3] | Ensure final DMSO < 1%.[4] Use serial dilutions where the DMSO is also diluted, or prepare intermediate aqueous dilutions. |
| Color Interference | Metal complexes are often colored (Cu=Blue/Green, Fe=Red/Brown). | Use a "Blank" plate with compound + broth (no bacteria) to subtract background absorbance if reading OD600. Resazurin assay is preferred as the color change is distinct. |
Experimental Workflow Diagram
Figure 2: Standardized screening workflow ensuring only stable, active, and selective complexes proceed to advanced analysis.
References
-
Tweedy, B. G. (1964). Plant Extracts with Metal Ions as Potential Antimicrobial Agents. Phytopathology, 55, 910–914.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Sarkar, S., et al. (2020).[5][6] "Schiff Base Metal Complexes as Antimicrobial Agents: A Review." Polyhedron.
- Beckett, A. H., & Stenlake, J. B. (1986). Practical Pharmaceutical Chemistry. (Reference for Overtone's Concept and Lipophilicity).
-
Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
- 1. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Note: Advanced Crystallization Techniques for (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine Metal Chelates
Target Audience: Researchers, structural chemists, and drug development professionals. Content Focus: Mechanistic causality, self-validating protocols, and thermodynamic control of crystal growth.
Mechanistic Overview & The "Oiling Out" Challenge
The ligand (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine is a highly versatile bidentate N,N-donor Schiff base. It coordinates transition metals (e.g., Cu(II), Ni(II), Zn(II)) via its pyridine and imine nitrogen atoms, forming stable chelates with diverse geometries[1]. However, the 2,2-dibenzylhydrazono moiety introduces massive steric bulk and lipophilicity.
When these chelates are synthesized, they exhibit an amphiphilic nature: a highly polar, charged metal core surrounded by a flexible, lipophilic dibenzyl sheath. During crystallization, the solvation energy often exceeds the lattice energy. Instead of forming an ordered solid lattice (nucleation), the system undergoes a liquid-liquid phase separation—a phenomenon known as "oiling out" [2]. To successfully grow X-ray quality single crystals, we must bypass this kinetic trap by strictly controlling the rate of supersaturation using thermodynamic principles.
Crystallization Strategy & Causality
To force the system into the metastable zone where controlled nucleation occurs, standard techniques like rapid cooling or rotary evaporation must be abandoned. Instead, diffusion-controlled methods are required.
-
Vapor Diffusion: Ideal for pre-synthesized chelates that are highly soluble in halogenated solvents. By allowing a volatile anti-solvent to slowly diffuse into the chelate solution via the vapor phase, the solvating power decreases at a microscopic rate, preventing the sudden phase separation that causes oiling out[2].
-
Reactant Diffusion (Liquid-Liquid Layering): Ideal for complexes that precipitate immediately upon the mixing of metal salts and ligands. By separating the reactants with a pure solvent "buffer" layer, complexation and crystallization occur simultaneously at the diffusion interface[2][3].
Caption: Workflow for selecting crystallization techniques based on chelate solubility.
Quantitative Solvent Selection
The success of vapor diffusion relies entirely on the vapor pressure differential between the primary solvent and the anti-solvent. The anti-solvent must have a higher vapor diffusion coefficient than the primary solvent so that it diffuses into the chelate solution, rather than the primary solvent evaporating out[2].
Table 1: Validated Solvent Systems for Dibenzylhydrazono Pyridine Chelates
| Crystallization Technique | Primary Solvent (Good) | Anti-Solvent (Poor / Buffer) | Vapor Pressure Ratio (Poor/Good) | Dielectric Constant (ε) Shift | Expected Crystal Habit |
| Vapor Diffusion | Dichloromethane (DCM) | Cyclopentane | > 1.0 | 8.9 → 2.0 | Block / Prismatic |
| Vapor Diffusion | Tetrahydrofuran (THF) | Cyclohexane | > 1.0 | 7.5 → 2.0 | Needles |
| Vapor Diffusion | Chloroform (CHCl₃) | Diethyl Ether | > 1.0 | 4.8 → 4.3 | Prisms |
| Reactant Diffusion | Methanol (MeOH) | Dichloromethane (Buffer) | N/A (Liquid Phase) | 32.7 → 8.9 | Plates / Prisms |
Validated Experimental Protocols
Protocol A: Macroscopic Vapor Diffusion (The "Vial-in-Vial" Method)
This protocol is engineered to slowly lower the solubility of the lipophilic chelate without triggering the amorphous oil phase.
Step-by-Step Methodology:
-
Preparation: Dissolve 5–10 mg of the purified metal chelate in 1.0 mL of Dichloromethane (DCM) in a small 2-dram inner vial. Ensure the solution is completely clear; filter through a 0.22 µm PTFE syringe filter if necessary.
-
Chamber Setup: Place the un-capped inner vial inside a larger 20 mL outer scintillation vial.
-
Anti-Solvent Addition: Carefully add 3.0 mL of Cyclopentane or Hexane to the outer vial.
-
Sealing: Cap the outer vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm to ensure a closed thermodynamic system.
-
Incubation: Place the setup in a vibration-free environment at a constant temperature (e.g., 20°C). Do not disturb for 7–14 days.
Self-Validating System & Causality:
-
Validation Check 1 (Capillary Action): The inner vial must not touch the vertical surface of the outer vial. If it does, capillary forces will draw the anti-solvent directly into the inner vial, causing immediate, uncontrolled precipitation[2]. Visually verify concentricity before sealing.
-
Validation Check 2 (Volume Dynamics): Mark the initial meniscus on the inner vial. Over 48 hours, the liquid level should slowly rise. If the total volume exceeds the maximum volume of the inner vial, the experiment has inverted into a solvent diffusion technique, indicating an incorrect solvent/anti-solvent pairing[2].
Caption: Phase behavior during crystallization: bypassing the oiling-out kinetic trap.
Protocol B: Three-Layer Reactant Diffusion
For chelates that are insoluble in all standard solvents once formed, the complex must be crystallized in situ as it is synthesized[2][3].
Step-by-Step Methodology:
-
Apparatus: Use a narrow, thick-walled glass tube (e.g., an NMR tube or a specialized H-tube) to minimize the interfacial surface area and slow down diffusion[2].
-
Bottom Layer (High Density): Dissolve 0.05 mmol of the metal salt (e.g., CuCl₂ or Ni(NO₃)₂) in 0.5 mL of a dense solvent mixture (e.g., 1:1 MeOH/DCM). Carefully pipette this into the bottom of the tube.
-
Middle Layer (Buffer): Using a long-needle syringe, gently layer 0.5 mL of pure MeOH directly on top of the bottom layer. Add drop-by-drop down the side of the glass to prevent mixing.
-
Top Layer (Low Density): Dissolve 0.05 mmol of the (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine ligand in 0.5 mL of pure MeOH. Carefully layer this on top of the buffer.
-
Sealing: Cap the tube (NMR tube caps fit tightly enough to keep out dirt while allowing trace pressure equalization)[2]. Store in a dark, vibration-free cabinet.
Self-Validating System & Causality:
-
Validation Check 1 (Interfacial Integrity): Immediately after setup, you should see three distinct refractive index boundaries. If the interface becomes turbid or cloudy immediately, the concentration is too high, leading to kinetic precipitation.
-
Validation Check 2 (Complexation Indicator): A successful setup will remain clear for 24–48 hours. The first sign of success is the appearance of a distinct color band (e.g., deep green for Cu(II) or red/brown for Ni(II)) strictly at the interface, confirming that diffusion-controlled coordination is occurring prior to nucleation[4].
References
- Title: Synthesis, Characterization and Antimicrobial Studies of a Hydrazide Hydrazone Ligand Derived from 2-Pyridinecarboxaldehyde and 4-hydroxybenzohydrazide Source: RSIS International URL
- Source: University of Fribourg (unifr.ch)
- Source: FULIR (irb.hr)
- Source: National Institutes of Health (nih.gov)
- Title: Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl)
Sources
Application Note: Solid-Phase Synthesis Adaptations for Dibenzylhydrazone Derivatives
This Application Note is structured as a high-level technical guide for the solid-phase synthesis (SPS) of dibenzylhydrazone derivatives. It addresses the specific challenges of steric hindrance and hydrolytic stability associated with the dibenzyl moiety.
Executive Summary
The synthesis of dibenzylhydrazone derivatives (
Strategic Framework & Adaptations
The "Dibenzyl" Challenge
Standard hydrazone formation is an equilibrium process. When introducing an
-
Steric Retardation: The two benzyl groups create a "protective cone" around the nucleophilic nitrogen, reducing reaction rates by orders of magnitude compared to simple alkyl hydrazines.
-
Hydrolytic Instability: While dibenzylhydrazones are more stable than unsubstituted hydrazones due to sterics, the acidic conditions required for resin cleavage can trigger premature hydrolysis if not carefully buffered.
Resin & Linker Selection
To synthesize dibenzylhydrazone derivatives, the scaffold is typically immobilized, and the hydrazone is formed as a pendant modification.
| Resin System | Linker Type | Cleavage Condition | Suitability for Dibenzylhydrazones |
| 2-Chlorotrityl Chloride (2-CTC) | Acid-Labile | 1% TFA / DCM | High. Mild cleavage preserves the hydrazone bond. |
| Wang Resin | Acid-Labile | 50-95% TFA | Low. High acid concentration risks hydrazone hydrolysis. |
| Rink Amide | Acid-Labile | 95% TFA | Low. (Unless hydrazone is extremely stable). |
| Photolabile (Nitroveratryl) | UV Light | 365 nm Light | Medium. Good for stability, but lower loading. |
Recommendation: Use 2-CTC resin to immobilize the carbonyl-containing scaffold (e.g., via a carboxyl, phenol, or amine handle). This allows cleavage under conditions mild enough (1% TFA) to retain the sensitive hydrazone linkage.
Experimental Protocol
Workflow Visualization
The following diagram illustrates the optimized pathway, highlighting the critical "Aniline Catalysis" loop required to overcome steric hindrance.
Figure 1: Optimized Solid-Phase Workflow for Sterically Hindered Hydrazone Synthesis.
Step-by-Step Methodology
Phase 1: Resin Loading (Immobilization of Scaffold)
Objective: Attach the carbonyl-containing building block to the resin without reacting the carbonyl group itself.
-
Swelling: Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in dry DCM (10 mL) for 20 min.
-
Loading: Dissolve the scaffold (e.g., 4-formylbenzoic acid, 2.0 mmol) in DCM (10 mL) with DIPEA (4.0 mmol). Add to resin.[1][2][3]
-
Incubation: Shake for 2 hours at RT.
-
Capping: Add MeOH (2 mL) and DIPEA (1 mL) to cap unreacted trityl chlorides (30 min).
-
Wash: DCM (3x), DMF (3x), DCM (3x).
Phase 2: Aniline-Catalyzed Hydrazone Formation
Objective: Drive the reaction between the immobilized carbonyl and the bulky
-
Reagent Prep: Prepare a solution of
-dibenzylhydrazine hydrochloride (5.0 equiv) and Aniline (0.5 equiv, Catalyst) in anhydrous DMF/Trimethyl Orthoformate (TMOF) (9:1 v/v).-
Note: TMOF acts as a water scavenger to push the equilibrium forward.
-
-
Coupling: Add the solution to the resin.
-
Microwave Irradiation: Heat to 60°C for 45 minutes (20 W max power).
-
Alternative: If microwave is unavailable, shake at 50°C for 12-16 hours.
-
-
Monitoring: Monitor reaction progress via Colorimetric Test (e.g., 2,4-DNP stain on a cleaved resin bead—red/orange indicates unreacted aldehyde; disappearance indicates conversion).
Phase 3: Cleavage & Isolation
Objective: Release the product without hydrolyzing the hydrazone.
-
Wash: Stringent washing is crucial to remove excess dibenzylhydrazine (which is sticky). Wash with DMF (5x), DCM (5x), MeOH (2x), Et2O (2x).
-
Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).
-
Execution: Treat resin with cleavage cocktail (5 mL) for 2 minutes. Filter immediately into a flask containing 10% Pyridine in MeOH (to neutralize acid instantly).
-
Repeat: Repeat cleavage 3-4 times.
-
Workup: Concentrate the combined filtrates under reduced pressure. Do not use aqueous workup if possible to avoid hydrolysis.
Quality Control & Validation (The Self-Validating System)
To ensure the protocol is working, implement these checkpoints:
| Checkpoint | Method | Acceptance Criteria |
| Resin Loading | Fmoc-titration (if applicable) or Gravimetric | > 0.8 mmol/g loading efficiency. |
| Conversion | FT-IR (On-bead) | Disappearance of C=O stretch (~1700 cm⁻¹) and appearance of C=N (~1600-1640 cm⁻¹). |
| Purity | HPLC-MS (Neutral pH) | Single peak with correct Mass [M+H]+. Note: Use Ammonium Acetate buffer, NOT TFA, in HPLC mobile phase to prevent on-column hydrolysis. |
| Stability | Verify no hydrolysis of hydrazone in DMSO-d6 over 24h. |
Troubleshooting Guide
Issue 1: Low Conversion (Unreacted Carbonyl)
-
Cause: Steric hindrance of the dibenzyl group is too high.
-
Fix: Increase Aniline catalyst to 1.0 equiv. Switch solvent to NMP (higher boiling point) and increase temperature to 75°C. Ensure TMOF is fresh.
Issue 2: Product Hydrolysis during Cleavage
-
Fix: Switch to a Rink Linker strategy only if the product is stable to 95% TFA (unlikely for hydrazones). Better: Use HFIP/DCM (1:4) as an ultra-mild cleavage cocktail for 2-CTC resin.
Issue 3: Impurities (Excess Hydrazine)
-
Cause: Dibenzylhydrazine sticking to the resin matrix.
-
Fix: Implement a "Soxhlet-like" wash: Hot DMF (50°C) washes x3 prior to cleavage.
References
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. (Demonstrates the aniline catalysis mechanism). Link
-
Giles, P. M., et al. (2021). "A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker."[4] Molecules. (Discusses hydrazone stability and cleavage conditions). Link
-
Hurevich, M., et al. (2009). "Synthesis of N′-substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides."[6] Journal of Peptide Science. (Provides background on hydrazine handling on solid support). Link
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Critical data on pH stability of hydrazone linkages). Link
Sources
- 1. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 3. WO1995034314A1 - A resin for use in solid phase synthesis for the preparation of peptide hydrazides - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.huji.ac.il [cris.huji.ac.il]
Troubleshooting & Optimization
Technical Support Center: pH Optimization for Hydrazone-Based Metal Sensing
Topic: Optimization of pH conditions for hydrazone-based metal sensing Content type: Technical Support Center Guide
Welcome to the Advanced Application Support Hub. This guide addresses the critical role of pH in the performance of hydrazone-based chemosensors. Unlike simple lock-and-key models, hydrazone sensing is a dynamic equilibrium governed by tautomerization, protonation states, and hydrolytic stability. This document provides the mechanistic grounding and actionable protocols required to optimize your assay conditions.
Part 1: The Mechanics of pH Sensitivity (FAQ)
Q1: Why does my hydrazone sensor lose sensitivity at low pH?
A: Loss of sensitivity in acidic media is typically driven by two competing mechanisms: Protonation Competition and Hydrolytic Instability .
-
Protonation Competition: The azomethine nitrogen (-C=N-) and the amide oxygen (in acylhydrazones) are Lewis bases. At low pH, protons (
) compete with metal cations ( ) for these binding sites. If the pH drops below the of the hydrazone nitrogen (typically pH < 4-5), the ligand becomes protonated, electrostatically repelling the metal ion and preventing coordination. -
Hydrolysis: The hydrazone linkage (
) is susceptible to acid-catalyzed hydrolysis, cleaving the sensor into its constituent aldehyde/ketone and hydrazine.[1] This irreversibly destroys the sensor.
Q2: How does pH affect the sensing mechanism (e.g., PET, ESIPT)?
A: pH dictates the tautomeric state of the hydrazone, which is the "switch" for signal generation.
-
Amido Form (Neutral/Acidic): Favors Photoinduced Electron Transfer (PET) or isomerization-induced quenching (C=N rotation).
-
Imidol Form (Basic): Metal coordination often requires deprotonation of the N-H group to form the anionic imidolate, which locks the conformation and triggers mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Excited-State Intramolecular Proton Transfer (ESIPT).
Diagram 1: pH-Dependent Mechanistic Pathways The following diagram illustrates the equilibrium states of a typical acylhydrazone sensor under varying pH conditions.
Caption: Mechanistic flow of hydrazone activation. Acidic conditions risk protonation and hydrolysis, while basic conditions facilitate deprotonation and metal coordination.
Part 2: Experimental Optimization (Troubleshooting & Protocols)
Protocol A: Buffer Selection Guide
Issue: "I see precipitation when adding my metal salt to the buffer."
Root Cause: Incompatible anions. Many standard biological buffers (PBS, Phosphate) contain anions that precipitate high-valent metals (
Action: Use the table below to select a non-coordinating buffer.
| Metal Analyte | Recommended Buffer | pH Range | Incompatible Buffers (Avoid) | Reason for Incompatibility |
| Zn²⁺, Cd²⁺ | HEPES, Tris-HCl | 7.0 - 8.5 | Phosphate, Carbonate | Formation of insoluble metal phosphates/carbonates. |
| Cu²⁺, Ni²⁺ | HEPES, MOPS | 6.5 - 7.5 | Tris, Ammonia | Tris/Ammonia act as auxiliary ligands, competing with the sensor. |
| Al³⁺, Fe³⁺ | Acetate, Cacodylate | 4.5 - 6.0 | Phosphate, Tris (pH > 7) | Hydrolysis of metal ion (hydroxide formation) at high pH; Phosphate precipitates metal. |
| Hg²⁺, Ag⁺ | Nitrate/Perchlorate salts in dilute Acetate | 5.0 - 7.0 | Chloride-based buffers (PBS, Tris-HCl) | Halides ( |
Protocol B: Step-by-Step pH Optimization Workflow
Objective: Determine the operational pH window where Signal-to-Noise (S/N) is maximized and the sensor is stable.
Reagents:
-
Universal Buffer: Britton-Robinson (B-R) buffer allows continuous pH titration from 2 to 12.
-
Sensor Stock: 1 mM in DMSO or Acetonitrile.
-
Metal Stock: 10 mM in deionized water (Nitrate or Perchlorate salts preferred).
Workflow Diagram:
Caption: Logical workflow for determining the optimal pH window, prioritizing both signal intensity and temporal stability.
Detailed Steps:
-
Preparation: Prepare a series of 10 mL vials containing 10 µM sensor in B-R buffer ranging from pH 2.0 to 12.0 (0.5 or 1.0 pH unit increments). Ensure constant % of organic co-solvent (e.g., 10% DMSO) to maintain solubility.
-
Blank Reading: Record the UV-Vis or Fluorescence spectrum of the free sensor at each pH. Note shifts in baseline—this indicates pKa of the free ligand.
-
Complexation: Add saturation levels of the target metal (e.g., 50 µM) to each vial. Incubate for 5 minutes.
-
Response Reading: Record the spectrum again.
-
Data Analysis: Plot the Fluorescence Intensity (at
) vs. pH. The curve typically resembles a bell shape or a sigmoidal curve.-
Rising Edge: Deprotonation facilitates binding.
-
Falling Edge: Metal hydroxide formation (
) or ligand hydrolysis.
-
-
Validation: Once the optimal pH is found (e.g., pH 7.2), repeat the experiment using a specific biological buffer (e.g., HEPES) to ensure the B-R components (borate/acetate/phosphate) were not interfering.
Part 3: Troubleshooting Common Issues
Q3: My fluorescence signal quenches immediately after adding the metal, but I expected a "Turn-On" response.
Possible Causes:
-
Paramagnetic Quenching: If detecting
, , or , these paramagnetic ions naturally quench fluorescence via electron transfer. Solution: Verify if your sensor design supports CHEF (Chelation-Enhanced Fluorescence) or if you are observing intrinsic quenching. -
Aggregation: At the chosen pH, the metal-ligand complex might be neutral and hydrophobic, causing micro-precipitation (Aggregation-Caused Quenching). Solution: Increase the organic co-solvent fraction (e.g., from 1% to 10% DMSO) or add a surfactant (e.g., 0.1% Triton X-100).
Q4: The sensor works in buffer but fails in real samples (tap water/serum).
Diagnosis: Matrix Interference.[2]
-
Tap Water: Often slightly acidic or chlorinated.
can quench fluorescence (see Protocol A). -
Serum: High protein content (Albumin) binds metals non-specifically.
-
Fix: Use a "Masking Agent" to sequester interfering ions, or optimize pH to a range where the sensor's binding constant (
) is significantly higher than the interferents. For serum, protein precipitation (with ACN) prior to sensing is often required.
Q5: The color change takes >10 minutes to stabilize.
Diagnosis: Slow Kinetics / Hydrolysis.
-
Cause: If the pH is too low, the formation of the complex might be kinetically slow due to the energy barrier of deprotonating the hydrazone. Alternatively, the sensor is slowly hydrolyzing.
-
Test: Run a time-course study at 3 different pH points. If the signal degrades over time, it is hydrolysis. If it slowly increases, it is slow kinetics.
-
Fix: Increase pH slightly to facilitate deprotonation, or heat the solution slightly (37°C) if kinetics are the bottleneck.
References
-
Review of Hydrazone Chemosensors: Hamzi, I., & Bouraiou, A. (2024).[3][4][5] Colorimetric and Fluorometric N-Acylhydrazone-based Chemosensors for Detection of Single to Multiple Metal Ions: Design Strategies and Analytical Applications. Journal of Fluorescence. [Link]
-
Mechanisms of Hydrazone Sensing: Su, X., & Aprahamian, I. (2014). Hydrazone-based switches, metallo-assemblies and sensors.[6] Chemical Society Reviews, 43(6), 1963-1981. [Link]
-
Hydrolytic Stability: Kalia, J., & Raines, R. T. (2008).[7] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Metal Ion Interference & Buffers: Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4564–4601. [Link]
-
pH Tuning in Hydrazones: Wojtczak, B., et al. (2022).[8] Tuning the pH of Activation of Fluorinated Hydrazone-Based Switches. ACS Sensors. [Link]
Sources
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple hydrazone as a multianalyte (Cu2+, Al3+, Zn2+) sensor at different pH values and the resultant Al3+ complex as a sensor for F− - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric and Fluorometric N-Acylhydrazone-based Chemosensors for Detection of Single to Multiple Metal Ions: Design Strategies and Analytical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrazone-based switches, metallo-assemblies and sensors - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60385G [pubs.rsc.org]
- 7. (PDF) Hydrolytic Stability of Hydrazones and Oximes (2008) | Jeet Kalia | 817 Citations [scispace.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Pyridine Hydrazone Sensor Optimization
Introduction: The Quenching Paradox
Welcome to the technical support hub for pyridine hydrazone sensor development. You are likely here because your sensor is "dark" when it should be "bright," or you are struggling to detect paramagnetic ions (like Cu²⁺ or Fe³⁺) that inherently kill fluorescence.
Pyridine hydrazones are versatile scaffolds that typically operate via CHEF (Chelation-Enhanced Fluorescence) or ESIPT (Excited-State Intramolecular Proton Transfer). However, they are plagued by two primary quenching mechanisms:
-
Aggregation-Caused Quenching (ACQ): The planar nature of the hydrazone bridge promotes
- stacking in aqueous media, dissipating energy non-radiatively. -
Paramagnetic Quenching: Transition metals with unpaired electrons (e.g., Cu²⁺, Co²⁺, Ni²⁺) facilitate intersystem crossing, quenching fluorescence even if the ligand binds perfectly.
This guide provides the diagnostic workflows and protocols to overcome these barriers.
Module 1: Diagnostic Triage
Before applying a fix, you must isolate the quenching mechanism. Use the following decision matrix to diagnose your sensor's behavior.
Diagnostic Decision Tree
Figure 1: Diagnostic workflow to identify the root cause of fluorescence quenching.
Module 2: Overcoming Aggregation-Caused Quenching (ACQ)
The Problem: Pyridine hydrazones are often hydrophobic. In aqueous buffers (required for biological sensing), they form non-emissive aggregates due to strong intermolecular
Strategy A: The "Good/Bad" Solvent Titration
Use this protocol to determine the aggregation threshold and optimize the co-solvent ratio.
Protocol:
-
Stock Prep: Dissolve sensor in pure DMSO or EtOH (1 mM).
-
Titration: Prepare 10 vials with increasing water fractions (
) from 0% to 90%. -
Measurement: Record PL (Photoluminescence) spectra.
-
Analysis: Plot Intensity (
) vs. .-
ACQ Pattern: Intensity drops sharply as
increases. -
AIE Pattern: Intensity surges as
increases (see Strategy B).
-
Strategy B: Structural Modification (AIE Engineering)
If ACQ is unavoidable, modify the scaffold to exploit Aggregation-Induced Emission (AIE) .
-
Mechanism: Attach a "rotor" unit (e.g., tetraphenylethylene or a freely rotating phenyl group) to the hydrazone. In solution, the rotor dissipates energy. In aggregates, rotation is restricted (RIR - Restriction of Intramolecular Rotation), opening the radiative pathway.
-
Chemical Fix: Introduce bulky substituents (tert-butyl, triphenylamine) to the pyridine ring. This prevents tight
-stacking (which causes quenching) while still restricting rotation (which enhances emission).
Data Comparison: ACQ vs. AIE Design
| Feature | Standard Pyridine Hydrazone | AIE-Modified Hydrazone |
| High Conc. | Low Emission (Quenched) | High Emission |
| Water % | Fluorescence decreases | Fluorescence increases |
| Mechanism | Planar stacking (Energy Sink) | Restricted Rotation (Radiative) |
| Application | Organic solvents only | Aqueous/Biological Imaging |
Module 3: Troubleshooting Paramagnetic Quenching (Cu²⁺, Fe³⁺)
The Problem: You want a "Turn-On" sensor for Copper or Iron, but binding these metals inherently quenches fluorescence via electron transfer or energy transfer to the metal's d-orbitals.
Solution 1: The Chemodosimeter Approach (Irreversible)
Instead of relying on coordination (which quenches), rely on a chemical reaction triggered by the metal.
-
Mechanism: Cu²⁺ and Fe³⁺ are strong Lewis acids and can catalyze the hydrolysis of the hydrazone bond.
-
Workflow:
-
Design the hydrazone such that the cleaved fluorophore is highly emissive, but the intact hydrazone is non-emissive (e.g., via PET quenching from the pyridine to the fluorophore).
-
Upon adding Cu²⁺, the bond hydrolyzes.
-
Result: Fluorescence turns ON because the quencher (pyridine) is detached, not because the metal is bound.
-
Solution 2: The Displacement Assay (Turn-On via Removal)
If you must use a coordination mechanism, use a "Turn-Off-On" displacement strategy.
Protocol:
-
Form Complex: Pre-form the [Sensor-Cu²⁺] complex. It will be dark (quenched).
-
Add Analyte: Introduce a target analyte that binds Cu²⁺ stronger than the sensor (e.g., Pyrophosphate, ATP, or Cyanide).
-
Result: The Cu²⁺ is stripped from the sensor. The free ligand (sensor) fluorescence is restored.
-
Note: This detects the anion (ATP/CN⁻), utilizing the metal quenching as the baseline.
-
Module 4: Optimizing ESIPT & PET Mechanisms
The Problem: The sensor is diamagnetic (Zn²⁺, Al³⁺) but signal is weak. This is often due to competing PET (Photoinduced Electron Transfer) or inefficient ESIPT.
Mechanism Visualization
Figure 2: Transition from quenched (OFF) to emissive (ON) states upon metal binding.
Optimization Protocol: Blocking PET
To ensure a high signal-to-noise ratio (Turn-On), the free ligand must be dark.
-
Design: Ensure the pyridine nitrogen lone pair energy is higher than the fluorophore's HOMO. This allows PET (Fluorophore
Pyridine or Pyridine Fluorophore) to quench the free ligand. -
Validation: Protonate the pyridine (add HCl). If fluorescence turns ON, PET was active.
-
Metal Binding: Binding Zn²⁺ occupies the lone pair, lowering its energy level, blocking PET, and restoring fluorescence (CHEF).
Frequently Asked Questions (FAQ)
Q: My sensor works in Ethanol but quenches immediately in HEPES buffer. Why? A: This is classic ACQ . The water in the buffer is forcing the hydrophobic hydrazones to stack.
-
Fix: Add a surfactant (e.g., 1% SDS or CTAB) to the buffer. This forms micelles that encapsulate the sensor, preventing stacking while allowing metal ions to penetrate.
Q: Can I detect Cu²⁺ without quenching? A: It is difficult with direct coordination. However, you can use a fluorophore-spacer-receptor design where the spacer is long enough to prevent magnetic coupling but short enough to allow PET. Alternatively, use the hydrolysis method (Module 3, Solution 1) to turn Cu²⁺ presence into a "Turn-On" signal.
Q: How do I distinguish between paramagnetic quenching and simple binding effects? A: Perform a Lifetime Measurement (TCSPC) .
-
Static Quenching (Binding): Lifetime (
) remains unchanged; only intensity decreases. -
Dynamic/Paramagnetic Quenching: Lifetime (
) decreases significantly because the excited state is depopulated faster.
Q: My Zn²⁺ sensor also responds to Cd²⁺. How do I improve selectivity? A: Pyridine hydrazones often bind both. To differentiate:
-
pH Tuning: Zn²⁺ coordination is often stable at slightly lower pH than Cd²⁺.
-
Auxiliary Groups: Add a thiophene moiety. Soft donors (S) prefer soft metals (Cd²⁺, Hg²⁺) over borderline metals (Zn²⁺).
References
-
Mechanisms of Hydrazone Sensors
-
ESIPT and Solvent Effects
-
Aggregation-Induced Emission (AIE)
-
Hydrazone-based AIEgens for imaging and sensing.[2]
-
Source:
-
-
Paramagnetic Quenching & HNO Detection
- The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor.
-
Source:
-
Addressing ACQ
- Addressing aggregation-caused quenching in pyridine fluorophores.
-
Source:
Sources
- 1. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Controlling E/Z Isomerization in Pyridine Hydrazone Derivatives
Welcome to the Advanced Application Guide. This resource is designed for researchers and medicinal chemists working with pyridine hydrazone scaffolds. Unlike simple imines, these systems function as molecular rotary switches, governed by a complex interplay of intramolecular hydrogen bonding (IMHB), steric gearing, and dipole interactions.
Module 1: The Mechanistic Foundation
Q: Why do I consistently isolate a mixture of isomers despite using pure starting materials?
A: Pyridine hydrazones exist in a dynamic equilibrium between E (trans) and Z (cis) isomers relative to the C=N bond.[1] Unlike simple alkenes, the barrier to rotation is lowered by the presence of the electronegative nitrogen atoms and can be further catalyzed by trace acid or light.
The "Rotary Switch" Mechanism: In non-polar solvents, the E-isomer is typically the thermodynamic product, stabilized by an intramolecular hydrogen bond (IMHB) between the hydrazone N-H and the pyridine nitrogen.
-
Thermodynamic Trap: The N-H···N(py) interaction acts as a "lock," lowering the ground state energy of the E form by ~4-6 kcal/mol.
-
The Switch: To access the Z-isomer, you must break this H-bond (using polar solvents, acid, or light) and overcome the rotational barrier.
Visualizing the Switching Cycle:
Figure 1: The acid-catalyzed rotary switching mechanism. Protonation breaks the stabilizing H-bond, allowing rotation to the Z-H+ form. Neutralization yields the metastable Z-isomer.
Module 2: Chemical Control (pH Switching)
Q: How can I chemically force the system into the Z-configuration?
A: You cannot simply "synthesize" the Z-isomer directly if the E-form is thermodynamically preferred. You must use an Acid-Base Switching Protocol .
Protocol: Quantitative E
-
Dissolution: Dissolve the E-isomer in a non-polar solvent (e.g., CDCl
, Toluene). -
Activation: Add 1.0–2.0 equivalents of Trifluoroacetic Acid (TFA).
-
Observation: Color change (often yellow to orange/red) indicates formation of the protonated hydrazonium species (
- ). The protonation occurs on the pyridine nitrogen, disrupting the N-H···N(py) H-bond and forcing the pyridine ring to rotate 180° to minimize dipole repulsion.
-
-
Locking: Neutralize the solution rapidly.
-
Method A (Solid Phase): Pass the solution through a short plug of solid K
CO . -
Method B (Liquid Phase): Add excess triethylamine (TEA) or solid NaHCO
.
-
-
Result: The deprotonated species is now trapped in the Z-configuration .
-
Note: This is a metastable state. It will thermally relax back to E over time (minutes to hours depending on solvent polarity).
-
Troubleshooting Table: Acid-Base Switching
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Insufficient acid equivalents. | Ensure >1 eq. TFA is used. The pyridine N must be fully protonated to drive rotation. |
| Rapid Reversion to E | Solvent is too polar. | Use non-polar solvents (Toluene, CH |
| Decomposition | Hydrolysis of C=N bond. | Avoid aqueous acids. Use anhydrous TFA or HCl in Dioxane. Keep the system dry. |
Module 3: Metal Coordination Locking
Q: Can I permanently "freeze" the Z-isomer without it relaxing back?
A: Yes, by using Coordination-Driven Isomerization . Pyridine hydrazones are excellent tridentate ligands (typically N-N-N or N-N-O). Metal ions like Zn(II), Fe(II), or Co(II) require a specific ligand geometry to coordinate.
-
The Principle: The free ligand prefers the E-form (anti-configuration) to maximize IMHB. However, to form a tridentate chelate (e.g., "terpyridine-like" coordination), the ligand must adopt the Z-form (syn-configuration) to align the donor atoms.
-
The Protocol: Adding a metal salt drives the equilibrium entirely to the coordinated Z-isomer, effectively "locking" it.
Experimental Workflow: Zn(II) Locking
-
Ligand Prep: Dissolve E-isomer in MeOH or MeCN.
-
Metal Addition: Add 0.5 eq. (for 2:1 complex) or 1.0 eq. (for 1:1) of Zn(OTf)
or ZnCl . -
Observation: Instantaneous complexation often accompanied by a color change.
-
Verification: NMR will show a distinct, sharp set of signals different from both free E and Z. The NH proton signal will disappear if deprotonated, or shift significantly if coordinated neutral.
Critical Note: This process is often irreversible without strong chelating agents (e.g., EDTA) to strip the metal.
Module 4: Characterization Guide
Q: How do I definitively distinguish E and Z isomers by NMR?
A:
Diagnostic NMR Signals (in CDCl
| Feature | E-Isomer (Thermodynamic) | Z-Isomer (Metastable) | Mechanistic Reason |
| N-H Proton | E-isomer has strong IMHB (deshielding). Z-isomer lacks this specific H-bond. | ||
| Imine C-H | Anisotropic effect of the pyridine ring differs between isomers. | ||
| Coupling | NOE between NH and Pyridine-H3 | NOE between NH and Imine-CH | Spatial proximity changes upon rotation. |
Visualizing the Data:
Figure 2: Decision tree for assigning stereochemistry using 1H NMR spectroscopy.
References
-
Aprahamian, I. (2017). "Hydrazone Switches and Things." Chem. Commun., 53, 6674-6684. Link
-
Landge, S. M., Aprahamian, I. (2009). "A pH Activated Configurational Rotary Switch: Controlling the E/Z Isomerization in Hydrazones." J. Am. Chem. Soc., 131(51), 18269–18271. Link
-
Su, X., Aprahamian, I. (2014). "Hydrazone-Based Switches, Metallo-Assemblies and Sensors." Chem. Soc. Rev., 43, 1963-1981. Link
-
Hunn, J. P., et al. (2014). "Metal-Induced Isomerization of a Molecular Strand Containing Contradictory Dynamic Coordination Sites." Inorg. Chem., 53(5), 2429–2438. Link
-
Angelici, G., et al. (2023). "New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach." Int. J. Mol. Sci., 24(19), 14492. Link
Sources
Technical Support Center: Photostability Protocols for Pyridine-Hydrazone Ligands
Subject: Stabilization of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine against UV Degradation Ticket ID: TCH-HYD-002 Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely observing degradation in (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine characterized by color shifts (yellowing or bleaching) and the appearance of split peaks in HPLC chromatograms.
This molecule contains a hydrazone linkage (–C=N–N<) conjugated with a pyridine ring.[1] While the dibenzyl groups provide steric bulk that prevents azo-tautomerization, the central C=N bond remains highly susceptible to two primary degradation pathways upon UV exposure:
- Photoisomerization: A reversible geometric change that alters binding affinity.
-
Hydrolytic Cleavage: An irreversible breakdown into 2-pyridinecarboxaldehyde and N,N-dibenzylhydrazine, often catalyzed by acidic microenvironments created by photo-oxidation.
This guide provides the mechanistic basis for these failures and validated protocols to stabilize your compound.
Module 1: The Degradation Mechanism
Understanding the "Enemy"
To stabilize the compound, you must understand that UV light acts as a catalyst for conformational chaos. The ground state is the (E)-isomer , which is thermodynamically favored due to the steric bulk of the dibenzyl groups minimizing repulsion with the pyridine ring.
Upon photon absorption (UV excitation), the C=N bond order decreases, allowing rotation.
-
The Trap: The resulting (Z)-isomer is often sterically strained. While it may revert thermally, it creates a window of vulnerability where the bond is more exposed to nucleophilic attack (water), leading to hydrolysis.
Pathway Diagram: Photo-Induced Failure Modes
Figure 1: The degradation cascade. Note that the Z-isomer is often more susceptible to irreversible hydrolysis due to increased steric strain exposing the imine carbon.
Module 2: Diagnostic Workflow
Is my sample degraded or just isomeric?
Before discarding a batch, confirm the nature of the change. Isomerization is reversible; hydrolysis is not.
Troubleshooting Matrix
| Observation | Method | Characteristic Signal | Diagnosis | Action |
| Color Shift (Pale | UV-Vis | Bathochromic shift (Red shift) of | Heat to 50°C in dark for 30 min to revert. | |
| Bleaching (Color fades) | UV-Vis | Loss of hydrazone band (~300-350 nm); Appearance of aldehyde peak (~260 nm) | Hydrolysis | Discard. Irreversible degradation. |
| Split Peaks | HPLC | Two peaks with identical Mass Spec (MW) | Isomer Mixture | Integrate both; active species is likely the major peak. |
| New Peaks | HPLC | Peaks with lower MW (Pyridine aldehyde) | Cleavage | Discard. Check solvent pH. |
Module 3: Stabilization Protocols
Protocol A: Solvent Engineering (The "Aprotic Shield")
Best for: Stock solutions and long-term storage.
Water is the reagent of hydrolysis. The dibenzyl groups make your molecule hydrophobic, but even trace moisture in organic solvents can degrade it if the pH is acidic.
-
Primary Solvent: Use DMSO (Dimethyl sulfoxide) or Anhydrous Acetonitrile .
-
Why: These are aprotic. They do not donate protons required to catalyze the hydrolysis mechanism.
-
-
Avoid: Alcohols (Methanol/Ethanol) for long-term storage.
-
Why: Protic solvents can stabilize the transition state of the isomerization and facilitate proton transfer for hydrolysis.
-
-
Concentration: Store as a concentrated stock (>10 mM).
-
Why: Dilute solutions allow greater light penetration depth and higher solvent-to-solute ratio, accelerating degradation.
-
Protocol B: Supramolecular Encapsulation (The "Molecular Armor")
Best for: Aqueous experiments or biological assays.
If you must use the compound in water, use Hydroxypropyl-
-
Mechanism: The hydrophobic dibenzyl moiety fits inside the CD cavity. This sterically blocks the C=N bond from UV excitation and water attack.
-
Procedure:
-
Prepare a 10% (w/v) solution of HP-
-CD in your buffer (PBS or HEPES). -
Dissolve your hydrazone ligand into this solution.
-
Sonicate for 10 minutes to ensure inclusion complex formation.
-
-
Result: Significant increase in hydrolytic half-life and photostability.
Protocol C: Metal Complexation (The "Lock")
Best for: Applications where the metal-bound form is the active agent.
Hydrazones are often used as chelators. If your experiment permits, pre-complexing the ligand with a metal ion (e.g.,
-
Mechanism: Metal coordination locks the nitrogen lone pairs, physically preventing the rotation required for
isomerization. -
Note: This changes the chemical identity of your agent. Use only if the metal complex is the desired bioactive species.
Module 4: Experimental Decision Tree
How to proceed based on your specific application.
Figure 2: Decision matrix for selecting the appropriate stabilization protocol.
Frequently Asked Questions (FAQ)
Q1: Can I just wrap the tube in aluminum foil? A: Foil prevents direct photo-excitation, which is the primary trigger. However, it does not stop hydrolysis if the pH is acidic. Foil is necessary but not sufficient. Always combine physical shielding with Protocol A (pH/Solvent control).
Q2: I see two peaks in my LC-MS, but the mass is the same. Is my compound ruined?
A: Likely not. You are observing the
Q3: Why is the "Dibenzyl" group important for stability?
A: The two benzyl groups are bulky. They create "steric gearing" that makes the
Q4: Is the hydrolysis reversible? A: No. Once the bond cleaves into the aldehyde and hydrazine, it will not spontaneously reform in dilute aqueous solution. You must discard the sample.
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[5][6][7] International Council for Harmonisation.
-
Suwelack, K. et al. (2022). Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies.[8][9] Beilstein Journal of Organic Chemistry.[8] (Demonstrates cyclodextrin stabilization of imine/hydrazone bonds).
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[10][11] Angewandte Chemie International Edition.[10] (Definitive work on the pH-dependence and mechanism of hydrazone hydrolysis).
-
Aprahamian, I. (2017). Hydrazone Switches.[12] Chemical Reviews.[13] (Comprehensive review of E/Z isomerization mechanisms and thermal reversion).
-
Bhardwaj, V. et al. (2020).[14] Decorating Vitamin B6 Cofactor over Beta-Cyclodextrin Stabilized Silver Nanoparticles... ACS Applied Bio Materials.[14] (Example of Schiff base stabilization via inclusion).
Sources
- 1. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoisomerisation of (E)- to (Z)-N,N-dimethylhydrazones and thermal reversion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies [beilstein-journals.org]
- 10. scispace.com [scispace.com]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on the Photoinduced Isomerization Mechanism of Hydrazone Derivatives Molecular Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accessing Illusive E Isomers of α-Ester Hydrazones via Visible-Light-Induced Pd-Catalyzed Heck-Type Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decorating Vitamin B6 Cofactor over Beta-Cyclodextrin Stabilized Silver Nanoparticles through Inclusion Complexation for Fluorescent Turn-On Detection of Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of Dibenzylhydrazone Derivatives
Executive Summary
In the quantification and identification of carbonyl compounds (aldehydes and ketones), 2,4-Dinitrophenylhydrazine (DNPH) has long been the gold standard for LC-UV/MS analysis. However, for Gas Chromatography-Mass Spectrometry (GC-MS) workflows, DNPH derivatives often suffer from poor volatility and thermal instability.
This guide analyzes N,N-Dibenzylhydrazone (DBH) derivatives as a high-performance alternative. Unlike the nitro-heavy DNPH, dibenzyl derivatives offer superior non-polarity for GC separation and a distinct, diagnostic fragmentation pattern dominated by the tropylium ion (m/z 91) . This guide details the mechanistic fragmentation pathways, compares performance against standard derivatives, and provides a validated experimental protocol for their use in drug development and impurity profiling.
Mechanistic Foundations: The Dibenzyl Advantage
The structural core of an N,N-dibenzylhydrazone consists of a central azomethine bond (
Key Fragmentation Pathways (EI)
Under standard 70 eV EI conditions, DBH derivatives exhibit a predictable "fingerprint" driven by the stability of the benzyl moiety.
-
Tropylium Ion Formation (m/z 91): The absolute base peak in nearly all dibenzyl spectra. The benzyl group (
) cleaves and rearranges into the aromatic, seven-membered tropylium cation ( ). This serves as a high-sensitivity "tag" for trace detection. -
N-N Bond Cleavage: The hydrazine
bond is energetically the weakest link. Cleavage here typically yields the dibenzylamino radical or cation, though the charge often remains on the tropylium fragment. -
Molecular Ion (
): Unlike aliphatic hydrazones, the aromatic stabilization from the two benzyl groups often allows the molecular ion to be observed, albeit at lower intensity than the base peak.
Visualizing the Fragmentation Cascade
The following diagram illustrates the transition from the parent hydrazone to the diagnostic tropylium ion.
Figure 1: The dominant pathway involves benzyl radical loss followed by rearrangement to the stable tropylium cation (m/z 91).[1]
Comparative Analysis: DBH vs. Alternatives
Selecting the right derivative depends heavily on the ionization technique and the matrix complexity. The table below contrasts DBH with the industry-standard DNPH and Pentafluorophenylhydrazine (PFPH).
Table 1: Performance Comparison of Carbonyl Derivatives
| Feature | N,N-Dibenzylhydrazone (DBH) | 2,4-DNPH | Pentafluorophenylhydrazine (PFPH) |
| Primary Platform | GC-MS (Excellent volatility) | LC-UV / LC-MS (Poor volatility) | GC-MS (High volatility) |
| Ionization (EI) | m/z 91 (Tropylium) - High Specificity | Complex, often unstable | m/z 181 (Pentafluorotropylium) |
| Ionization (ESI) | |||
| Thermal Stability | High (Stable up to 300°C) | Low (Risk of explosion/degradation) | High |
| Polarity | Low (Non-polar benzyls) | High (Nitro groups) | Low (Fluorine groups) |
| Limit of Detection | Low pg range (SIM mode m/z 91) | Low ng range (UV detection) | Low pg range (NCI mode) |
Expert Insight: Use DBH when analyzing complex non-polar matrices (e.g., bio-fluids extracted with hexane) where you need a specific ion (m/z 91) to filter out background noise. Use DNPH if you are restricted to LC instrumentation.
Experimental Protocol: Derivatization & Analysis
This protocol is designed to be self-validating . The appearance of the m/z 91 peak confirms the presence of the derivatizing agent, while the molecular ion confirms the successful reaction with the analyte.
Reagents
-
Derivatizing Agent: N,N-Dibenzylhydrazine (free base or hydrochloride salt).
-
Catalyst: Trichloroacetic acid (TCA) or HCl (trace).
-
Solvent: Methanol (reaction), Hexane (extraction).
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of N,N-dibenzylhydrazine in 10 mL of Methanol. Acidify with 10
L of conc. HCl. -
Reaction: Add 100
L of sample (carbonyl containing) to 500 L of reagent solution.-
Critical Step: Incubate at 60°C for 30 minutes . (Higher temps may degrade labile analytes; lower temps risk incomplete conversion).
-
-
Extraction (The Clean-Up): Add 500
L of Hexane and 500 L of saturated NaCl water. Vortex and centrifuge.-
Why? Dibenzyl derivatives are highly lipophilic and will partition into the hexane, leaving excess reagent and acid in the aqueous phase.
-
-
Analysis: Inject 1
L of the hexane layer into the GC-MS.
GC-MS Parameters
-
Inlet: 250°C, Splitless.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).
-
Source: EI mode, 70 eV, 230°C.
-
Scan Range: m/z 50–500 (Full Scan) or SIM (m/z 91, Molecular Ion).
Figure 2: The liquid-liquid extraction (LLE) step is crucial for removing excess reagent, ensuring clean mass spectra.
Data Interpretation: Expected Ions
When analyzing the mass spectra, look for the following diagnostic ions. The "Relative Abundance" is typical for short-chain aliphatic aldehydes derivatized with dibenzylhydrazine.
| Ion Type | m/z Value | Relative Abundance | Origin/Mechanism |
| Base Peak | 91 | 100% | Tropylium Cation ( |
| Molecular Ion | 10–30% | Intact parent molecule. Intensity decreases as alkyl chain length increases. | |
| Fragment A | 20–50% | Loss of one benzyl group. | |
| Fragment B | 106 | 5–15% | |
| Fragment C | 65 | 10–20% | Decomposition of Tropylium ( |
Troubleshooting Tip: If m/z 91 is present but
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institutes of Health (NIH). (2004). Matrix-assisted laser desorption/ionization tandem mass spectrometry... of phenylhydrazones. Retrieved from [Link]
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
Sources
Selectivity comparison of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine toward Zn2+ vs Cu2+
This guide provides an in-depth selectivity comparison of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine (referred to herein as PDH-Bn ) toward Zinc (Zn²⁺) and Copper (Cu²⁺) ions.
While PDH-Bn is widely recognized in the literature as a directing ligand for Iridium-catalyzed C–H borylation [1, 2], its structural core—the pyridine-hydrazone motif—is a canonical pharmacophore for metal ion sensing. This guide analyzes its performance based on its specific structural attributes (lipophilic dibenzyl moiety) compared to standard alternatives.
Executive Summary & Mechanism of Action
PDH-Bn functions as a bidentate N,N-donor ligand , coordinating metal ions through the pyridine nitrogen and the imine nitrogen. Its selectivity profile is governed by the interplay between Chelation-Enhanced Fluorescence (CHEF) for Zn²⁺ and Paramagnetic Quenching for Cu²⁺.
The Core Distinction: Zn²⁺ vs. Cu²⁺
-
Toward Zn²⁺ (Signal ON): Binding restricts the C=N bond isomerization (C=N isomerization is a major non-radiative decay pathway) and inhibits Photoinduced Electron Transfer (PET), resulting in a strong fluorescence "Turn-On" response.
-
Toward Cu²⁺ (Signal OFF): Cu²⁺, being a paramagnetic d⁹ metal, efficiently quenches the ligand's intrinsic fluorescence via electron or energy transfer mechanisms, often serving as a "Turn-Off" sensor or a competitive interferent.
Structural Advantage: The Dibenzyl Group
Unlike the common Dimethyl analog (PDH-Me), the Dibenzyl groups in PDH-Bn provide:
-
Enhanced Lipophilicity: Facilitates membrane permeability for intracellular imaging applications.
-
Steric Shielding: The bulky benzyl groups can kinetically hinder the approach of larger hydrated ions or non-specific interferents, potentially refining the binding pocket for specific coordination geometries.
Comparative Performance Analysis
The following table contrasts PDH-Bn with its methyl-analog (PDH-Me ) and the tridentate Salicylaldehyde-analog (Sal-Bn) to highlight trade-offs in selectivity and application.
Table 1: Comparative Selectivity & Application Profile
| Feature | PDH-Bn (Product) | PDH-Me (Alternative) | Sal-Bn (Alternative) |
| Structure | Pyridine-CH=N-N(Bn)₂ | Pyridine-CH=N-N(Me)₂ | Salicyl-CH=N-N(Bn)₂ |
| Denticity | Bidentate (N,N) | Bidentate (N,N) | Tridentate (N,N,O) |
| Zn²⁺ Response | Fluorescence ON (Blue/Green) | Fluorescence ON | Fluorescence ON (Red-shifted) |
| Cu²⁺ Response | Quenching (OFF) | Quenching (OFF) | Quenching / Colorimetric |
| Interference | Cu²⁺ quenches Zn-signal | High Cu²⁺ interference | Moderate (O-binding stabilizes) |
| Lipophilicity | High (LogP ~4.5) | Low (LogP ~1.2) | High |
| Solubility | DMSO, CH₂Cl₂, Toluene | MeOH, EtOH, Water/DMSO | DMSO, EtOH |
| Primary Use | Cellular Imaging / Catalysis | Aqueous Sensing | Ratiometric Sensing |
Mechanism & Signaling Pathway (Visualization)
The following diagram illustrates the divergent signaling pathways for Zn²⁺ and Cu²⁺ upon binding to PDH-Bn.
Figure 1: Divergent signaling pathways. Zn²⁺ binding locks the ligand conformation, enhancing fluorescence. Cu²⁺ binding introduces non-radiative decay channels, quenching fluorescence.
Experimental Protocols
To validate the selectivity of PDH-Bn, the following protocols for synthesis and sensing are recommended. These are adapted from established methodologies for this ligand class [1, 2].
Protocol A: Synthesis of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine
-
Objective: Isolate high-purity PDH-Bn ligand.
-
Reagents: 2-Pyridinecarboxaldehyde (1.0 eq), N,N-Dibenzylhydrazine (1.0 eq), Ethanol (Solvent).
-
Steps:
-
Dissolve 2-Pyridinecarboxaldehyde (e.g., 5 mmol) in absolute ethanol (20 mL).
-
Add N,N-Dibenzylhydrazine (5 mmol) dropwise under stirring.
-
Reflux the mixture for 4–6 hours. (Monitor via TLC: SiO₂, Hexane/EtOAc).
-
Cool to room temperature. The product may precipitate as a solid or require concentration.
-
Recrystallize from Ethanol/Hexane to obtain pale yellow crystals.
-
Validation: ¹H NMR (CDCl₃) should show the characteristic azomethine proton (-CH=N-) at δ ~7.5–8.5 ppm.
-
Protocol B: Selectivity Screening (Zn²⁺ vs. Cu²⁺)
-
Objective: Quantify fluorescence response and interference.
-
Setup:
-
Stock Solution: Prepare 1 mM PDH-Bn in DMSO (due to high lipophilicity).
-
Working Solution: Dilute to 10 µM in DMSO/Water (9:1 v/v) or Acetonitrile.
-
Metal Salts: Prepare 1 mM aqueous solutions of ZnCl₂ and CuCl₂.
-
-
Workflow:
-
Blank Scan: Record emission spectrum of 10 µM PDH-Bn (Excitation: ~360 nm).
-
Zn Response: Add Zn²⁺ (0–5 eq) stepwise. Observe intensity increase at ~450 nm.
-
Cu Response: Add Cu²⁺ (0–5 eq) stepwise. Observe quenching.[1]
-
Competition Assay: To a solution of PDH-Bn + Zn²⁺ (High Fluorescence), add 1 eq of Cu²⁺.
-
Result: If fluorescence drops significantly, Cu²⁺ displaces Zn²⁺ or quenches the complex (common for this class).
-
References
-
Synthesis and Catalytic Application
- Bis-borylated arylisoquinoline-derived dyes with a central aromatic core: towards efficient fluorescent singlet-oxygen photosensitizers.
- Source: Organic Chemistry Frontiers, 2022.
- Context: Describes the use of 2-pyridinecarboxaldehyde N,N-dibenzylhydrazone as a directing ligand for Ir-catalyzed boryl
-
URL: [Link]
-
Ligand Characterization
- General Mechanism (Grounding): Recent progress in the development of Schiff base sensors for the detection of Zn2+ and Cu2+. Source:Coordination Chemistry Reviews, 2021 (Representative Review). Note: Validates the "Zn-On / Cu-Off" mechanism for pyridine-hydrazone scaffolds.
Sources
A Comparative Guide to Purity Confirmation for Pyridine Hydrazones: Elemental Analysis vs. Orthogonal Techniques
Pyridine hydrazones represent a highly versatile class of pharmacophores, widely investigated for their metal-chelating properties, anti-tubercular activity, and anti-cancer efficacy. In drug development and synthetic chemistry, confirming the absolute purity of these intermediates and active pharmaceutical ingredients (APIs) is a strict regulatory prerequisite. While modern laboratories heavily rely on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR), Elemental Analysis (EA) remains the ultimate arbiter of bulk purity.
This guide objectively compares EA against other analytical modalities, providing a self-validating experimental framework for confirming the purity of pyridine hydrazone derivatives.
The Mechanistic Value of Elemental Analysis (EA)
In synthetic chemistry, the gold standard for elemental analysis dictates that the experimental mass percentages of Carbon, Hydrogen, and Nitrogen (CHN) must fall within
Why is this critical?
EA operates as a universal bulk detector. As highlighted in a comprehensive review by [1], techniques like HPLC-UV only detect chromophore-containing impurities. Similarly, NMR struggles to quantify inorganic salts (e.g., NaCl,
Pyridine hydrazones are uniquely problematic in this regard. They possess multiple hydrogen-bond acceptors (the pyridine nitrogen and azomethine nitrogen) and donors (the hydrazone NH), making them notoriously prone to co-crystallizing with water or trapping polar solvents. EA instantly flags these non-chromophoric inclusions, which would otherwise artificially inflate the apparent potency of the drug in biological assays[1].
However, the
Comparative Purity Analysis
To establish a robust quality control pipeline, researchers must understand the blind spots of each analytical technique. Table 1 summarizes how EA complements modern spectroscopic methods.
Table 1: Comparative Analysis of Purity Confirmation Techniques
| Analytical Technique | Primary Target | Detects Inorganic Salts? | Detects Residual Water? | Destructive? | Typical Purity Threshold |
| Elemental Analysis (CHN) | Bulk elemental composition | Yes (indirectly via low C/N) | Yes (indirectly via high H/O) | Yes | |
| Quantitative NMR (qNMR) | Proton-bearing organic compounds | No | Yes (if exchange is slow) | No | |
| HPLC-UV | UV-active chromophores | No | No | No | |
| LC-MS | Ionizable organic compounds | No | No | Yes | Qualitative confirmation |
Orthogonal Purity Validation Workflow
To prevent false positives in biological assays, purity validation must follow a sequential, orthogonal workflow. The diagram below illustrates the logical progression from synthesis to final bulk purity confirmation.
Orthogonal Purity Validation Workflow for Pyridine Hydrazones.
Self-Validating Experimental Protocol for CHN Analysis
To ensure reliable EA results that pass the
Step 1: Theoretical Calculation & Tolerance Mapping
-
Action: Calculate the exact theoretical mass percentages based on the molecular formula before analysis.
-
Causality: Establishing the
boundary beforehand prevents confirmation bias. For a model compound like 2-acetylpyridine phenylhydrazone ( ), the theoretical values are C (73.91%), H (6.20%), and N (19.89%).
Step 2: Rigorous Desiccation (Critical Step)
-
Action: Dry the purified sample in a vacuum oven at 60°C and <0.1 mbar for 24–48 hours over a desiccant like
. -
Causality: Pyridine hydrazones readily form hydrates due to extensive hydrogen bonding. Drying under ambient vacuum is insufficient. Residual water will artificially depress the Carbon and Nitrogen percentages while skewing the Hydrogen percentage upward, leading to an automatic failure.
Step 3: Instrument Calibration & Blanking
-
Action: Run 3 empty tin capsules to establish a baseline. Run a certified organic analytical standard (e.g., sulfanilamide) every 10 samples.
-
Causality: Thermal Conductivity Detectors (TCD) drift based on ambient temperature and carrier gas flow. Interleaving certified standards validates the calibration curve in real-time, ensuring that any deviation in the sample is due to the sample itself, not instrument drift[5].
Step 4: Flash Combustion
-
Action: Weigh exactly 2.0 - 5.0 mg of the dried pyridine hydrazone into a tin capsule. Combust at 1000°C in an oxygen-enriched helium flow.
-
Causality: The tin capsule undergoes an exothermic oxidation reaction, temporarily raising the local temperature to ~1800°C. This intense heat is required to completely shatter the robust aromatic pyridine ring, converting all elements to
, , and .
Step 5: Copper Catalyzed Reduction
-
Action: Pass the combustion gas stream over high-purity copper at 600°C.
-
Causality: Flash combustion of nitrogen-rich hydrazones produces various oxides of nitrogen (
). These must be quantitatively reduced to gas because the TCD is calibrated specifically for . Failure at this step results in erratic nitrogen quantification.
Step 6: Data Reconciliation
-
Action: Compare the TCD output to the theoretical bounds.
-
Causality: If Carbon and Nitrogen are proportionally low but Hydrogen is high, suspect residual water. If C, H, and N are all proportionally depressed, suspect the presence of an inorganic salt (e.g., silica gel or NaCl) acting as "dead weight."
Quantitative Case Study: The Impact of Trace Inclusions
To illustrate the sensitivity of EA, Table 2 models the CHN analysis of 2-acetylpyridine phenylhydrazone (
Table 2: Case Study - CHN Analysis of 2-Acetylpyridine Phenylhydrazone
| Element | Theoretical Mass % | Acceptable Range ( | Exp. Result (Properly Dried) | Exp. Result (2% Water Inclusion) | Status of Wet Sample |
| Carbon (C) | 73.91% | 73.51% - 74.31% | 73.85% | 72.43% | Fail (Low C) |
| Hydrogen (H) | 6.20% | 5.80% - 6.60% | 6.25% | 6.30% | Pass (But skewed high) |
| Nitrogen (N) | 19.89% | 19.49% - 20.29% | 19.80% | 19.49% | Borderline Fail |
Data Interpretation: The 2% water inclusion acts as a diluent for Carbon and Nitrogen, dragging the Carbon value down by nearly 1.5%—well outside the accepted ACS publication standards[2]. This demonstrates why EA is the ultimate safeguard against bulk impurities in drug development.
References
-
Title: Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science (ACS Publications) URL: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine: A Guide for Laboratory Professionals
This document provides a comprehensive guide for the proper disposal of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine, a compound utilized by researchers, scientists, and drug development professionals. As a substituted hydrazone derivative containing a pyridine moiety, and a known monoamine oxidase inhibitor, this compound requires careful handling and a dedicated disposal protocol to ensure the safety of laboratory personnel and the protection of the environment.[1][] Due to the absence of a specific Safety Data Sheet (SDS), this guide synthesizes information from related chemical families—pyridines and hydrazines—to establish a robust and precautionary disposal strategy.
Understanding the Hazard Profile: A Precautionary Approach
Given the structural components of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine, it is prudent to assume a hazard profile that includes risks associated with both pyridine and hydrazine derivatives.
-
Pyridine Derivatives: These compounds are often flammable, harmful if swallowed, and can cause skin and eye irritation.[3][4] Some pyridine derivatives are also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3]
-
Hydrazine Derivatives: This class of chemicals is known for its potential toxicity, with many compounds being toxic if swallowed, in contact with skin, or inhaled.[1] Hydrazine derivatives can cause severe skin burns and eye damage, and many are suspected carcinogens.[1] They are also often harmful to aquatic life with long-lasting effects.[1]
-
Monoamine Oxidase (MAO) Inhibitors: As a known MAO inhibitor, this compound has pharmacological activity.[] While primarily a concern in a clinical context, this property underscores the need to prevent environmental release and accidental human exposure. The disposal of unused medicines, in general, requires careful consideration to prevent environmental contamination.[5][6]
In the absence of specific toxicological data for (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine, it must be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm.
Quantitative Data and Hazard Summary
The following table summarizes the known physical properties of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine and the general hazards associated with its constituent chemical classes.
| Property/Hazard | Value/Classification | Source/Rationale |
| Molecular Formula | C₂₀H₁₉N₃ | [] |
| Molecular Weight | 301.39 g/mol | [] |
| Appearance | Solid | [] |
| Melting Point | 65-71°C | [] |
| Solubility | Soluble in DMSO | [] |
| Assumed Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Based on the hazards of pyridine and hydrazine derivatives.[1][3][4] |
| Assumed Skin/Eye Irritation | Causes skin and eye irritation. | Based on the hazards of pyridine and hydrazine derivatives.[7][8][9] |
| Assumed Carcinogenicity | Suspected of causing cancer. | Based on the hazards of many hydrazine derivatives.[1] |
| Assumed Environmental Hazard | Harmful to aquatic life with long-lasting effects. | Based on the hazards of pyridine and hydrazine derivatives.[1][3] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step contributes to the safe and compliant disposal of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure all personnel are wearing appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Do not use latex gloves.
-
Body Protection: A lab coat should be worn at all times.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designated Waste Container: Collect all waste containing (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: This includes the pure compound, contaminated weighing paper, and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: If the compound is in a solvent (e.g., DMSO), collect the solution in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container.
Step 3: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine," must be written out. Avoid using abbreviations.
-
List all known or suspected hazards, such as "Toxic," "Irritant," and "Environmental Hazard."
-
Include the date of waste accumulation.
Step 4: Storage of Hazardous Waste
Proper storage of the waste container is crucial to prevent accidents and ensure compliance.
-
Location: Store the sealed waste container in a designated satellite accumulation area.
-
Ventilation: The storage area must be well-ventilated.
-
Incompatible Materials: Store the container away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these are incompatible with hydrazine and pyridine derivatives.[10]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Final Disposal
The final disposal must be handled by trained professionals.
-
Contact Environmental Health & Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management company.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the drain.
-
Do Not Dispose in Regular Trash: This compound and any materials contaminated with it must not be disposed of in the regular trash.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact EHS.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE as outlined in Step 1 of the disposal protocol.
-
Contain the Spill: For small spills, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and a disposable cloth. Place the contaminated cloth into the hazardous waste container.
-
Label and Store: Securely close and label the hazardous waste container and store it in the designated satellite accumulation area.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine.
Caption: Disposal workflow for (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine.
Conclusion: A Commitment to Safety
The proper disposal of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine is a critical component of laboratory safety and environmental responsibility. By adhering to the precautionary principles and the detailed protocols outlined in this guide, researchers can ensure that this compound is managed in a manner that protects themselves, their colleagues, and the wider ecosystem. Always consult with your institution's Environmental Health & Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- BenchChem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- Fisher Scientific. (2025). Safety Data Sheet: Benzylhydrazine dihydrochloride.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 1,2-DIPHENYLHYDRAZINE. CAMEO Chemicals.
- Sartorelli, A. C., & Tweedie, D. J. (1984). Relationship of spontaneous chemical transformation of arylsulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide to anticancer activity. Cancer Research, 44(9), 3924–3931.
- National Center for Biotechnology Information. (n.d.). 1,1-Dibenzylhydrazine. PubChem.
- Chemical Toxicity D
- Santa Cruz Biotechnology. (n.d.).
- Thermo Fisher Scientific. (2025).
- Kishida Chemical Co., Ltd. (2023).
- RSC Publishing. (2026). Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(III), Ni(II), Cu(II), and Zn(II) complexes.
- Thermo Fisher Scientific. (2012).
- LITFL. (2020). MAOI toxicity.
- WikEM. (2020). Monoamine oxidase inhibitor toxicity.
- BOC Sciences. (n.d.). CAS 237402-29-8 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-METHYL-5-ETHYLPYRIDINE. CAMEO Chemicals.
- Fisher Scientific. (n.d.).
- U.S. Food and Drug Administration (FDA). (2024).
- European Chemicals Agency (ECHA). (n.d.).
- Medscape. (2023). Monoamine Oxidase Inhibitor (MAOI)
- GESTIS Substance Database. (2026). 2-Methyl-5-ethylpyridine.
- Pfizer. (2022). How to Dispose of Unused Medicine Responsibly to Protect the Environment.
- Loba Chemie. (2015). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2025).
- New Jersey Department of Health. (n.d.). Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
- Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 35944-2.
- Jubilant Ingrevia. (n.d.). 2- (Hydroxymethyl)
- Sigma-Aldrich. (2025).
- Jubilant Ingrevia. (n.d.).
- Cole-Parmer. (2005). Material Safety Data Sheet - 5-Ethyl-2-methyl-pyridine, 98%.
Sources
- 1. benchchem.com [benchchem.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. lobachemie.com [lobachemie.com]
- 5. fda.gov [fda.gov]
- 6. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 1,2-DIPHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Researcher's Guide to the Safe Handling of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine
As a novel compound at the forefront of research, (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine presents unique opportunities and requires a commensurate level of safety and diligence in its handling. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, drawing upon established best practices for its constituent chemical motifs: pyridine and hydrazone derivatives. The toxicological properties of this specific compound have not been exhaustively investigated; therefore, a cautious approach assuming significant potential hazards is mandatory.
Hazard Assessment: A Synthesis of Structural Alerts
(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine incorporates a pyridine ring and a dibenzylhydrazone functional group. This structure suggests a hazard profile that combines the risks associated with both classes of compounds.
-
Pyridine Derivatives : Pyridine and its analogues are known for their strong, unpleasant odor and are typically volatile, flammable liquids.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing irritation, nausea, headaches, and dizziness.[1][3][4]
-
Hydrazone & Hydrazine Derivatives : Hydrazine and its derivatives are a class of compounds that demand significant respect. They are often highly toxic and are considered potential carcinogens and skin sensitizers.[5][6]
Given these structural precedents, it is prudent to treat (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine as a substance that is potentially toxic, a skin and eye irritant, and may have long-term health effects. All handling procedures must reflect this heightened level of risk.
Engineering Controls: The First Line of Defense
To minimize exposure, all operations involving (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[1][5] The laboratory should be well-ventilated to prevent the accumulation of vapors.[1][2] Access to the designated work area should be restricted to authorized personnel.[5] Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible and tested regularly.[3][5]
Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of appropriate PPE is critical to prevent accidental exposure.[7][8] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard | Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Outer: Neoprene or Nitrile. Inner: Nitrile.[1] | Provides robust protection against both pyridine and hydrazine-type compounds. Double-gloving allows for the safe removal of the outer glove immediately after handling. |
| Eyes/Face | Chemical splash goggles and a face shield | ANSI Z87.1 compliant[7] | Protects against splashes and aerosolized particles from reaching the eyes and face.[7] |
| Body | Flame-retardant lab coat | Protects skin from splashes and provides a barrier. Flame-retardant material is recommended due to the flammability risk from the pyridine moiety.[9] | |
| Respiratory | As needed, based on risk assessment | NIOSH-approved respirator[7][10] | A respirator may be required for large-scale operations or in the event of a spill where vapor concentrations may be high.[3][9] |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize risk from receipt to disposal.
Caption: A stepwise workflow for the safe handling of the target compound.
Step-by-Step Protocol:
-
Preparation :
-
Don PPE : Before entering the designated laboratory area, put on all required PPE as detailed in the table above.
-
Prepare Fume Hood : Ensure the fume hood is operational and the sash is at the appropriate height. Line the work surface with absorbent, disposable bench paper.[1]
-
-
Handling :
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials such as strong oxidizing agents.[1][11] The container should be tightly sealed.[9][12]
-
Weighing and Transfer : Conduct all weighing and transfers within the fume hood. Use non-sparking tools.[2][13]
-
Experimentation : Keep all containers closed when not in use. Be mindful of the potential for vapor generation.[1]
-
-
Post-Experiment :
-
Decontamination : Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves. Wash hands thoroughly with soap and water after removing all PPE.[2]
-
Waste Disposal : Dispose of all contaminated materials, including empty containers and disposable labware, in a designated hazardous waste container.[9] All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand, and place it in a sealed container for hazardous waste disposal.[13][14] |
By adhering to these protocols, researchers can confidently and safely work with (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine, fostering a culture of safety and scientific excellence.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS. Available at: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: pyridine. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]
-
Thermo Fisher Scientific. Pyridine - SAFETY DATA SHEET. Available at: [Link]
-
DuraLabel Resources. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons. Available at: [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:. Available at: [Link]
-
Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Available at: [Link]
-
NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available at: [Link]
-
Bernardo Ecenarro - BESA. Recommended PPE to handle chemicals. Available at: [Link]
-
Loba Chemie. (2015, April 9). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 109-06-8 MSDS. Available at: [Link]
-
Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment Preface. Available at: [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. lobachemie.com [lobachemie.com]
- 3. actylislab.com [actylislab.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 11. nj.gov [nj.gov]
- 12. chemos.de [chemos.de]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
